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J-104129

Cat. No.: B1242836
M. Wt: 384.6 g/mol
InChI Key: YECZUVJTDYORCB-DEOSSOPVSA-N
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Description

(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)-4-piperidinyl]-2-phenylacetamide is a member of acetamides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H36N2O2 B1242836 J-104129

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H36N2O2

Molecular Weight

384.6 g/mol

IUPAC Name

(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide

InChI

InChI=1S/C24H36N2O2/c1-19(2)9-8-16-26-17-14-22(15-18-26)25-23(27)24(28,21-12-6-7-13-21)20-10-4-3-5-11-20/h3-5,9-11,21-22,28H,6-8,12-18H2,1-2H3,(H,25,27)/t24-/m0/s1

InChI Key

YECZUVJTDYORCB-DEOSSOPVSA-N

SMILES

CC(=CCCN1CCC(CC1)NC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C

Isomeric SMILES

CC(=CCCN1CCC(CC1)NC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C

Canonical SMILES

CC(=CCCN1CCC(CC1)NC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C

Synonyms

J 104129
J-104129

Origin of Product

United States

Foundational & Exploratory

J-104129: A Technical Guide to its M3 Muscarinic Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of J-104129, a potent and selective antagonist for the M3 muscarinic acetylcholine receptor. This compound has been identified as a valuable tool in pharmacological research and a potential therapeutic agent, particularly in the context of respiratory diseases. This document synthesizes key data on its binding affinity and functional activity, details the experimental protocols used for its characterization, and visualizes the underlying signaling pathways and experimental workflows.

Core Data Presentation: Receptor Selectivity Profile

The selectivity of this compound for the human M3 muscarinic receptor subtype over other subtypes, particularly M2, is a defining characteristic of its pharmacological profile. The following tables summarize the quantitative data from binding affinity and functional antagonism studies.

Table 1: Muscarinic Receptor Binding Affinity of this compound
Receptor SubtypeKi (nM)Selectivity Ratio (M2/M3)Reference
Human M119-
Human M2490117[1]
Human M34.2-[1][2]

Ki: Inhibitory constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonism of this compound
Tissue/AssayReceptor TargetPotency (KB, nM)Selectivity Ratio (M2/M3)Reference
Isolated Rat TracheaM33.3>50
Rat Right AtriaM2170-

KB: Equilibrium dissociation constant for a competitive antagonist, indicating the concentration of antagonist that requires a doubling of the agonist concentration to produce the same response.

Key Experimental Protocols

The characterization of this compound's M3 receptor selectivity relies on established in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

These assays determine the binding affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for human M1, M2, and M3 muscarinic receptors.

Materials:

  • Membrane preparations from CHO (Chinese Hamster Ovary) cells stably expressing human M1, M2, or M3 receptors.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

  • Test compound: this compound.

  • Non-specific binding control: Atropine (1 µM).

  • Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparations, [3H]-NMS at a concentration near its Kd, and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of atropine.

  • Equilibrium: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination: Rapidly filter the incubation mixture through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [3H]-NMS binding) by non-linear regression analysis of the competition binding curve. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays (Isolated Tissue)

These experiments assess the functional consequence of receptor binding, such as the inhibition of smooth muscle contraction.

Objective: To determine the functional antagonist potency (KB) of this compound at the M3 receptor in a physiologically relevant tissue.

Materials:

  • Male Sprague-Dawley rats.

  • Isolated rat trachea preparation.

  • Agonist: Acetylcholine (ACh).

  • Antagonist: this compound.

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Isotonic transducer and data acquisition system.

Procedure:

  • Tissue Preparation: Euthanize a rat and dissect the trachea. Prepare tracheal ring segments and mount them in an organ bath under a resting tension.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

  • Cumulative Concentration-Response Curve to Agonist: Generate a cumulative concentration-response curve for acetylcholine to establish a baseline contractile response.

  • Antagonist Incubation: Wash the tissue and then incubate with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes) to allow for equilibration.

  • Second Agonist Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for acetylcholine.

  • Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. The rightward shift in the curve caused by this compound is used to calculate the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist dose-response curve. The KB value can be derived from the pA2.

Mandatory Visualizations

Signaling Pathway

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Activation of this pathway leads to the mobilization of intracellular calcium and the activation of protein kinase C, resulting in various cellular responses, including smooth muscle contraction.

M3_Signaling_Pathway cluster_membrane Cell Membrane M3R M3 Receptor Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine ACh->M3R Binds Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC Protein Kinase C DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

Caption: M3 muscarinic receptor signaling cascade.

Experimental Workflow

The determination of receptor selectivity involves a systematic process beginning with the preparation of biological materials and culminating in the statistical analysis of experimental data.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Cell Culture & Membrane Preparation (for Binding Assay) B1 Radioligand Competition Binding A1->B1 A2 Isolated Tissue Dissection (for Functional Assay) B2 Organ Bath Contraction Studies A2->B2 C1 Scintillation Counting & IC50 Determination B1->C1 C2 Measure Contraction & pA2/KB Calculation B2->C2 D1 Ki Calculation (Cheng-Prusoff) C1->D1 D2 Selectivity Profile Determination C2->D2 D1->D2

Caption: Workflow for determining receptor selectivity.

References

J-104129: A Technical Guide to its Affinity for Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of J-104129, a selective antagonist for the M3 muscarinic acetylcholine receptor. The document details its affinity (Ki values) for various muscarinic receptor subtypes, the experimental methods used to determine these values, and the relevant intracellular signaling pathways.

Binding Affinity of this compound for Muscarinic Receptors

This compound demonstrates a high degree of selectivity for the M3 muscarinic receptor subtype over the M2 subtype.[1] This selectivity is a key characteristic of the compound and is quantified by its inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

The reported Ki values for this compound are summarized in the table below.

Receptor SubtypeKi Value (nM)
M1Data not available in cited literature
M2490[1]
M34.2[1][2]
M4Data not available in cited literature
M5Data not available in cited literature

The data clearly illustrates the approximately 120-fold greater affinity of this compound for the M3 receptor compared to the M2 receptor, underscoring its potential for targeted therapeutic applications where M3 receptor antagonism is desired with minimal off-target effects on M2 receptors.[1]

Experimental Protocols: Radioligand Binding Assay

The determination of Ki values for this compound is typically achieved through competitive radioligand binding assays. This standard and robust method allows for the characterization of the affinity of an unlabeled compound (the competitor, in this case, this compound) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.

General Methodology

A generalized protocol for such an assay is outlined below. Specific parameters such as radioligand choice, incubation times, and temperatures may vary between laboratories.

Objective: To determine the Ki of this compound for each muscarinic receptor subtype.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).

  • A suitable radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), which binds with high affinity to all muscarinic receptor subtypes.

  • This compound in a range of concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well filter plates.

  • Filtration apparatus.

  • Scintillation counter.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing muscarinic receptors prep_ligands Prepare serial dilutions of This compound and radioligand incubation Incubate membranes with radioligand and varying concentrations of this compound prep_ligands->incubation filtration Rapidly filter mixture through glass fiber filters to separate bound from free radioligand incubation->filtration washing Wash filters with ice-cold buffer to remove non-specific binding filtration->washing scintillation Add scintillation cocktail to filters washing->scintillation counting Measure radioactivity using a scintillation counter scintillation->counting analysis Calculate IC50 and Ki values using Cheng-Prusoff equation counting->analysis

Fig. 1: Workflow for a competitive radioligand binding assay.
Key Steps in Detail:

  • Incubation: In each well of a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and a range of concentrations of the unlabeled competitor (this compound). A control group with no competitor is included to determine total binding, and another set with a high concentration of a non-radiolabeled known antagonist (e.g., atropine) is used to determine non-specific binding. The incubation is carried out for a specific duration and at a controlled temperature to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed multiple times with ice-cold buffer to minimize non-specific binding of the radioligand to the filter or membranes.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound. The data is then plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

M3 Muscarinic Receptor Signaling Pathway

This compound exerts its effects by blocking the canonical signaling pathway of the M3 muscarinic receptor. M3 receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to Gq/11 proteins. The activation of this pathway leads to a cascade of intracellular events culminating in various physiological responses, most notably smooth muscle contraction and glandular secretion.

The signaling cascade initiated by M3 receptor activation is depicted below.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (Agonist) M3R M3 Receptor ACh->M3R Binds & Activates Gq Gq Protein M3R->Gq Activates J104129 This compound (Antagonist) J104129->M3R Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ release from Endoplasmic Reticulum IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Response Physiological Response (e.g., Smooth Muscle Contraction) PKC->Physiological_Response Ca_response Increased intracellular Ca²⁺ Ca_ER->Ca_response Ca_response->Physiological_Response

References

J-104129: A Technical Guide to its Application in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

J-104129 is a potent and highly selective antagonist of the muscarinic M3 receptor, a key component in the regulation of smooth muscle contraction and glandular secretion. This selectivity makes it an invaluable tool for researchers investigating the physiological and pathophysiological roles of the M3 receptor, particularly in the context of respiratory and urological disorders. This document provides an in-depth technical overview of this compound, including its pharmacological properties, detailed experimental protocols for its use, and a summary of its application in research.

Introduction

This compound, chemically known as (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, is a competitive antagonist of the muscarinic acetylcholine receptor subtype 3 (M3). Its high affinity for the M3 receptor, coupled with significantly lower affinity for the M2 receptor, allows for the specific interrogation of M3-mediated signaling pathways. This selectivity is crucial for delineating the distinct roles of M2 and M3 receptors in tissues where both are expressed, such as in the airways and bladder. Research utilizing this compound has been instrumental in advancing our understanding of M3 receptor function and its potential as a therapeutic target.

Pharmacological Profile

The pharmacological activity of this compound is characterized by its high binding affinity and functional antagonism at the M3 receptor.

Binding Affinity

Quantitative analysis of this compound's binding to human muscarinic receptors reveals a significant preference for the M3 subtype.

Receptor SubtypeKi (nM)Selectivity (fold) vs. M3
Human M1194.5
Human M2490116.7
Human M34.21

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Functional Activity

In functional assays, this compound demonstrates potent antagonism of acetylcholine (ACh)-induced responses in a tissue-selective manner.

AssaySpeciesTissueParameterValue
In vitro antagonismRatTracheaKB (nM)3.3
In vivo antagonismRat-ED50 (mg/kg, p.o.)0.58

KB (Equilibrium Dissociation Constant): The concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. ED50 (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of the population.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by blocking the binding of the endogenous neurotransmitter, acetylcholine, to the M3 muscarinic receptor. The M3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.

M3 Receptor Signaling Pathway

Activation of the M3 receptor by an agonist like acetylcholine initiates a cascade of intracellular events leading to smooth muscle contraction. This compound prevents the initiation of this cascade.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Activates J104129 This compound J104129->M3R Inhibits Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Initiates PKC->Contraction Potentiates

M3 Receptor Signaling Pathway leading to Smooth Muscle Contraction.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Muscarinic Receptor Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

Objective: To quantify the inhibitory constant (Ki) of this compound at human M1, M2, and M3 muscarinic receptors.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO or HEK293 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • This compound (test compound).

  • Atropine (for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In triplicate, combine cell membranes, [³H]-NMS (at a concentration near its Kd), and a range of concentrations of this compound in the assay buffer. For total binding, omit this compound. For non-specific binding, add a saturating concentration of atropine.

  • Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Prepare Prepare Reagents: - Cell Membranes - [³H]-NMS - this compound - Atropine Start->Prepare Incubate Incubate Components Prepare->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC₅₀, Kᵢ) Count->Analyze End End Analyze->End

Workflow for a Competitive Radioligand Binding Assay.
Isolated Rat Trachea Contraction Assay

This ex vivo protocol assesses the functional antagonism of this compound on smooth muscle contraction.

Objective: To determine the KB value of this compound for the antagonism of acetylcholine-induced contraction in isolated rat trachea.

Materials:

  • Male Sprague-Dawley rats.

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).

  • Acetylcholine (ACh).

  • This compound.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Euthanize a rat and dissect the trachea. Cut the trachea into rings (2-3 mm in width).

  • Mounting: Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Apply an initial tension of 1-1.5 g and allow the tissue to equilibrate for at least 60 minutes.

  • Contraction: Induce a submaximal contraction with a fixed concentration of ACh.

  • Antagonism: Once the contraction has stabilized, add cumulative concentrations of this compound to the bath and record the relaxation.

  • Data Analysis: Construct a concentration-response curve for this compound's inhibition of the ACh-induced contraction. Calculate the pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The KB can be derived from the pA₂ value.

In Vivo Bronchoconstriction Assay in Anesthetized Rats

This in vivo protocol evaluates the efficacy of orally administered this compound in preventing bronchoconstriction.

Objective: To determine the ED₅₀ of this compound for the inhibition of acetylcholine-induced bronchoconstriction in anesthetized rats.

Materials:

  • Male Sprague-Dawley rats.

  • Anesthetic (e.g., pentobarbital).

  • Tracheostomy tube.

  • Ventilator.

  • Pressure transducer to measure airway resistance.

  • Intravenous catheter.

  • Acetylcholine (ACh).

  • This compound (for oral administration).

Procedure:

  • Animal Preparation: Anesthetize the rats and perform a tracheostomy. Insert a tube into the trachea and connect the animal to a ventilator.

  • Drug Administration: Administer this compound orally at various doses to different groups of rats.

  • Bronchoconstriction Induction: After a set time for drug absorption (e.g., 60 minutes), administer a bolus intravenous injection of ACh to induce bronchoconstriction.

  • Measurement: Measure the increase in airway resistance using a pressure transducer.

  • Data Analysis: For each dose of this compound, calculate the percentage inhibition of the ACh-induced increase in airway resistance. Plot the percentage inhibition against the dose of this compound to determine the ED₅₀.

Research Applications of this compound

This compound's selectivity for the M3 receptor has made it a valuable tool in several areas of research:

  • Respiratory Pharmacology: To investigate the role of M3 receptors in bronchoconstriction and mucus secretion, and to evaluate the potential of selective M3 antagonists in the treatment of asthma and chronic obstructive pulmonary disease (COPD).

  • Urology: To study the involvement of M3 receptors in bladder smooth muscle contraction and to explore the therapeutic utility of M3 antagonists for overactive bladder.

  • Gastroenterology: To delineate the function of M3 receptors in gastrointestinal motility and secretion.

  • Immunology: Recent studies have utilized this compound to investigate the role of M3 receptors on T-lymphocytes, suggesting a potential involvement in modulating immune responses.

Conclusion

This compound is a powerful and selective research tool for investigating the multifaceted roles of the M3 muscarinic receptor. Its well-defined pharmacological profile, coupled with established experimental protocols for its use, enables researchers to specifically probe M3-mediated signaling pathways in a variety of physiological and disease models. The continued use of this compound and similar selective antagonists will undoubtedly contribute to a deeper understanding of muscarinic receptor biology and the development of novel therapeutics.

J-104129: A Comprehensive Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

J-104129 is a potent and highly selective antagonist of the muscarinic M3 receptor, a key target in the regulation of smooth muscle contraction and glandular secretion. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound. It includes a summary of its binding affinity and functional potency, detailed experimental protocols for key assays, and a visualization of the relevant signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the field of muscarinic receptor pharmacology and drug development.

Introduction

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M3 subtype is predominantly expressed on smooth muscle cells, secretory glands, and the vascular endothelium. Its activation leads to a cascade of intracellular events culminating in smooth muscle contraction and glandular secretion. Consequently, M3 receptor antagonists are of significant therapeutic interest for the treatment of various conditions, including chronic obstructive pulmonary disease (COPD), overactive bladder, and irritable bowel syndrome.

The development of selective M3 receptor antagonists has been a major goal in medicinal chemistry to minimize the side effects associated with non-selective muscarinic blockers. This compound emerged from a research program aimed at identifying novel compounds with high affinity for the M3 receptor and significant selectivity over the M2 subtype, which is primarily located in the heart and whose blockade can lead to undesirable cardiovascular effects.

Discovery and Synthesis

This compound, chemically known as (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, was identified through a systematic exploration of 4-acetamidopiperidine derivatives. The key to its high affinity and selectivity lies in the specific stereochemistry and the nature of the substituents on the piperidine and acetamide moieties.

Synthesis Workflow

The stereoselective synthesis of this compound was a critical step in its development, ensuring the desired pharmacological activity resided in a single enantiomer. A key publication by Mitsuya et al. outlines a diastereoselective synthesis.

cluster_0 Key Synthesis Steps cis-chiral dioxolane cis-chiral dioxolane Michael addition Michael addition cis-chiral dioxolane->Michael addition cyclopentenone cyclopentenone cyclopentenone->Michael addition enol triflate enol triflate Michael addition->enol triflate hydrogenolysis hydrogenolysis enol triflate->hydrogenolysis cyclopentyldioxolane cyclopentyldioxolane hydrogenolysis->cyclopentyldioxolane hydrolysis hydrolysis cyclopentyldioxolane->hydrolysis carboxylic acid carboxylic acid hydrolysis->carboxylic acid cluster_0 M3 Receptor Signaling ACh Acetylcholine M3R M3 Receptor ACh->M3R Activates J104129 This compound J104129->M3R Inhibits Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

J-104129: A Potent and Selective Muscarinic M3 Receptor Antagonist for Bronchodilation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

J-104129 is a novel and potent muscarinic M3 receptor antagonist that has demonstrated significant potential as a bronchodilator agent. Its high selectivity for the M3 receptor subtype over the M2 receptor suggests a favorable therapeutic window, potentially minimizing the cardiac side effects associated with non-selective muscarinic antagonists. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its receptor binding affinity, functional antagonist activity, and in vivo efficacy. Detailed experimental protocols for key assays and a visualization of the relevant signaling pathway are also presented to support further research and development in the field of respiratory therapeutics.

Introduction

Bronchodilators are a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] These conditions are characterized by bronchoconstriction, an excessive narrowing of the airways, which is largely mediated by the parasympathetic nervous system through the release of acetylcholine (ACh).[3] ACh acts on muscarinic receptors on airway smooth muscle cells, with the M3 subtype being the primary mediator of bronchoconstriction.[1] Therefore, selective antagonists of the M3 muscarinic receptor are a key therapeutic target. This compound, identified as (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, is a compound that has shown high affinity and selectivity for the human muscarinic M3 receptor.[4] This document details the pharmacological profile of this compound and the methodologies used in its preclinical evaluation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity as a muscarinic M3 receptor antagonist.

Table 1: Muscarinic Receptor Binding Affinity of this compound

Receptor SubtypeLigandKi (nM)Source
Human Muscarinic M3This compound4.2
Human Muscarinic M2This compound490
Human Muscarinic M1This compound19

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonist Activity of this compound

PreparationAgonistKB (nM)Source
Isolated Rat TracheaAcetylcholine3.3
Rat Right Atria (M2)Acetylcholine170

KB (Antagonist Equilibrium Dissociation Constant): The concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.

Table 3: In Vivo Efficacy of this compound

Animal ModelAgonistRoute of AdministrationED50 (mg/kg)Source
Anesthetized RatsAcetylcholineOral0.58

ED50 (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of the population.

Mechanism of Action and Signaling Pathway

This compound exerts its bronchodilatory effect by competitively antagonizing the binding of acetylcholine to muscarinic M3 receptors on airway smooth muscle cells. The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by ACh, initiates a signaling cascade leading to muscle contraction. By blocking this interaction, this compound prevents this cascade, resulting in smooth muscle relaxation and bronchodilation.

The signaling pathway initiated by M3 receptor activation in airway smooth muscle is depicted below:

M3_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds to J104129 This compound J104129->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R Ca2_release SR->Ca2_release Ca2 ↑ [Ca²⁺]i Ca2_release->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction Leads to

M3 Receptor Signaling Pathway in Airway Smooth Muscle

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound.

Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptor subtypes.

  • Materials:

    • Cell membranes expressing human muscarinic M1, M2, or M3 receptors.

    • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

    • This compound as the test compound.

    • Atropine as a non-specific binding control.

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Scintillation fluid.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add cell membranes, [³H]-NMS (at a concentration close to its Kd), and either assay buffer (for total binding), this compound dilution, or atropine (for non-specific binding).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific [³H]-NMS binding) by non-linear regression analysis of the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - [³H]-NMS - this compound dilutions - Atropine start->prep_reagents incubation Incubate Components: Membranes + [³H]-NMS + Test Compound prep_reagents->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting (Measure radioactivity) washing->scintillation analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki scintillation->analysis end End analysis->end

Workflow for Radioligand Binding Assay
Isolated Rat Trachea Assay

This ex vivo functional assay assesses the ability of this compound to antagonize acetylcholine-induced smooth muscle contraction.

  • Materials:

    • Male Sprague-Dawley rats.

    • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).

    • Acetylcholine (ACh).

    • This compound.

    • Organ bath system with isometric force transducers.

    • Carbogen gas (95% O₂ / 5% CO₂).

  • Procedure:

    • Humanely euthanize a rat and excise the trachea.

    • Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.

    • Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Apply an optimal resting tension (e.g., 1-1.5 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

    • Induce a sustained contraction of the tracheal rings by adding a submaximal concentration of acetylcholine (e.g., 1 µM).

    • Once the contraction has stabilized, add cumulative concentrations of this compound to the bath and record the relaxation response.

    • To determine the KB value, construct cumulative concentration-response curves to acetylcholine in the absence and presence of a fixed concentration of this compound.

    • Calculate the dose ratio (the ratio of the EC₅₀ of acetylcholine in the presence and absence of the antagonist) and use this to determine the pA₂ value, from which the KB is derived.

In Vivo Antagonism of Acetylcholine-Induced Bronchoconstriction

This in vivo assay evaluates the efficacy of orally administered this compound in a live animal model.

  • Materials:

    • Male Sprague-Dawley rats.

    • Anesthetic (e.g., pentobarbital).

    • Tracheal cannula and ventilator.

    • Femoral vein and artery catheters.

    • Pressure transducer to measure airway resistance.

    • Acetylcholine (ACh).

    • This compound.

    • Saline solution.

  • Procedure:

    • Anesthetize the rats and insert a tracheal cannula for mechanical ventilation.

    • Catheterize the femoral artery to monitor blood pressure and the femoral vein for drug administration.

    • Measure baseline airway resistance.

    • Administer this compound or vehicle orally at a predetermined time before the ACh challenge.

    • Induce bronchoconstriction by intravenous administration of a bolus of acetylcholine.

    • Record the peak increase in airway resistance.

    • Repeat the acetylcholine challenge at different doses of this compound to generate a dose-response curve.

    • Calculate the ED₅₀, the dose of this compound that causes a 50% inhibition of the acetylcholine-induced bronchoconstriction.

Conclusion

This compound is a potent and selective muscarinic M3 receptor antagonist with demonstrated efficacy in preclinical models of bronchoconstriction. Its high selectivity for the M3 over the M2 receptor subtype is a promising characteristic for the development of a bronchodilator with an improved safety profile. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and other selective M3 antagonists in the treatment of obstructive airway diseases. Further studies, including long-term efficacy and safety evaluations, as well as clinical trials, are warranted to fully elucidate its clinical utility.

References

J-104129: A Technical Guide for the Study of Obstructive Airway Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

J-104129 is a potent and selective antagonist of the muscarinic M3 receptor, a key player in the pathophysiology of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols for its study in the context of respiratory research.

Mechanism of Action: Targeting the Muscarinic M3 Receptor

The primary mechanism of action of this compound is the competitive antagonism of the muscarinic M3 receptor.[1][2] In the airways, acetylcholine (ACh) released from parasympathetic nerves binds to M3 receptors on airway smooth muscle cells, triggering a signaling cascade that leads to bronchoconstriction. By blocking this interaction, this compound effectively inhibits ACh-induced airway narrowing, leading to bronchodilation.[1]

M3 Receptor Signaling Pathway in Airway Smooth Muscle

The binding of acetylcholine to the M3 receptor, a Gq protein-coupled receptor, initiates a series of intracellular events culminating in smooth muscle contraction. The following diagram illustrates this critical signaling pathway.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes J104129 This compound J104129->M3R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Initiates PKC->Contraction Potentiates

Caption: M3 receptor signaling cascade leading to bronchoconstriction.

Pharmacological Data

This compound exhibits high affinity for the human muscarinic M3 receptor and demonstrates significant selectivity over the M2 receptor subtype. This selectivity is advantageous as antagonism of M2 receptors can lead to undesirable cardiovascular side effects.

Parameter Receptor Subtype Value Reference
Ki (nM) Human M119
Human M2490
Human M34.2
Selectivity (M2/M3) -~120-fold
KB (nM) (Rat Trachea) M33.3
ED50 (mg/kg, p.o.) ACh-induced bronchoconstriction in rats0.58

Table 1: In vitro and in vivo pharmacological data for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound in obstructive airway disease research.

Muscarinic Receptor Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

Receptor_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing human M1, M2, or M3 receptors Incubate Incubate membranes, [³H]-NMS, and this compound (or buffer for total binding, or atropine for non-specific binding) at 25°C for 60 min Membrane_Prep->Incubate Radioligand Prepare [³H]-N-methylscopolamine ([³H]-NMS) (Radioligand) Radioligand->Incubate J104129_Dilutions Prepare serial dilutions of this compound J104129_Dilutions->Incubate Filtration Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand Incubate->Filtration Wash Wash filters with ice-cold buffer Filtration->Wash Scintillation Measure radioactivity on filters using liquid scintillation counting Wash->Scintillation IC50 Determine the IC50 value of this compound (concentration inhibiting 50% of specific [³H]-NMS binding) Scintillation->IC50 Ki Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) IC50->Ki

Caption: Workflow for muscarinic receptor binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human muscarinic M1, M2, or M3 receptors are used.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) is a commonly used radioligand for muscarinic receptor binding assays.

  • Incubation: Membranes are incubated with a fixed concentration of [³H]-NMS and varying concentrations of this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at 25°C for 60 minutes.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Isolated Rat Trachea Contraction

This protocol assesses the functional antagonist activity of this compound on acetylcholine-induced smooth muscle contraction.

Trachea_Assay cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissect Isolate trachea from a male Sprague-Dawley rat Mount Mount tracheal ring preparations in an organ bath containing Krebs-Henseleit solution (37°C, gassed with 95% O₂/5% CO₂) Dissect->Mount Equilibrate Equilibrate tissues under a resting tension of 1 g for at least 60 min Mount->Equilibrate ACh_CRC Generate a cumulative concentration-response curve (CRC) to acetylcholine (ACh) Equilibrate->ACh_CRC Washout Wash out ACh and allow tissue to return to baseline ACh_CRC->Washout Incubate_J104129 Incubate with a fixed concentration of this compound for 30 min Washout->Incubate_J104129 ACh_CRC_J104129 Generate a second ACh CRC in the presence of this compound Incubate_J104129->ACh_CRC_J104129 Schild Perform Schild analysis to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's CRC ACh_CRC_J104129->Schild Kb Calculate the antagonist dissociation constant (Kb) from the pA₂ value Schild->Kb

Caption: Workflow for isolated rat trachea contraction assay.

Detailed Methodology:

  • Tissue Preparation: Tracheal rings from male Sprague-Dawley rats are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.

  • Tension Measurement: Changes in isometric tension are recorded using a force-displacement transducer.

  • Experimental Procedure: A cumulative concentration-response curve to acetylcholine is established. After washing and re-equilibration, the tissues are incubated with this compound for 30 minutes before generating a second acetylcholine concentration-response curve.

  • Data Analysis: The antagonist potency is quantified by Schild analysis to determine the pA2 value, from which the antagonist dissociation constant (Kb) can be calculated.

In Vivo Model: Acetylcholine-Induced Bronchoconstriction in Rats

This protocol evaluates the in vivo efficacy of orally administered this compound in preventing acetylcholine-induced bronchoconstriction.

InVivo_Bronchoconstriction cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthetize Anesthetize male Sprague-Dawley rats Tracheostomy Perform a tracheostomy and connect the rat to a small animal ventilator Anesthetize->Tracheostomy Cannulate Cannulate the jugular vein for drug administration Tracheostomy->Cannulate Administer_J104129 Administer this compound orally (p.o.) at various doses Cannulate->Administer_J104129 Wait Wait for a specified time (e.g., 1 hour) for drug absorption Administer_J104129->Wait ACh_Challenge Administer acetylcholine (ACh) intravenously (i.v.) to induce bronchoconstriction Wait->ACh_Challenge Measure_Resistance Measure changes in pulmonary resistance ACh_Challenge->Measure_Resistance Inhibition Calculate the percentage inhibition of the ACh-induced increase in pulmonary resistance at each dose of this compound Measure_Resistance->Inhibition ED50 Determine the ED₅₀ value (the dose of this compound that causes 50% inhibition of the ACh-induced bronchoconstriction) Inhibition->ED50

Caption: Workflow for in vivo bronchoconstriction model.

Detailed Methodology:

  • Animal Preparation: Anesthetized male Sprague-Dawley rats are tracheostomized and mechanically ventilated. The jugular vein is cannulated for intravenous drug administration.

  • Drug Administration: this compound is administered orally at various doses.

  • Bronchoconstriction Induction: After a set time for drug absorption, acetylcholine is administered intravenously to induce bronchoconstriction.

  • Measurement: Changes in pulmonary resistance are measured to quantify the degree of bronchoconstriction.

  • Data Analysis: The percentage inhibition of the acetylcholine-induced bronchoconstriction by this compound is calculated, and the ED50 value is determined.

Conclusion

This compound is a valuable research tool for investigating the role of the muscarinic M3 receptor in the pathophysiology of obstructive airway diseases. Its high potency and selectivity make it a suitable compound for both in vitro and in vivo studies aimed at understanding the mechanisms of bronchoconstriction and evaluating the potential of M3 receptor antagonists as therapeutic agents. The detailed protocols provided in this guide offer a foundation for researchers to effectively utilize this compound in their studies.

References

J-104129 Enantiomers: A Technical Guide to Their Muscarinic Receptor Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

J-104129 is a potent and selective muscarinic M3 receptor antagonist, with the (2R)-enantiomer being the pharmacologically active form. This guide provides a comprehensive overview of the stereoselective activity of this compound enantiomers at muscarinic receptors. It details their binding affinities and functional activities, outlines the experimental protocols used for their characterization, and visualizes the key signaling pathway involved. The data presented herein highlights the significant stereoselectivity of this compound, with the (R)-enantiomer demonstrating substantially higher affinity and potency for the M3 receptor compared to the M2 receptor, while the (S)-enantiomer is pharmacologically inactive. This guide serves as a critical resource for researchers engaged in the study of muscarinic receptor pharmacology and the development of selective antagonists.

Introduction

Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous system. Five subtypes of muscarinic receptors (M1-M5) have been identified, each with distinct tissue distributions and signaling mechanisms. The M3 receptor, in particular, is a key target for therapeutic intervention in various conditions, including chronic obstructive pulmonary disease (COPD) and overactive bladder, due to its role in smooth muscle contraction and glandular secretion.

This compound, chemically known as (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, is a novel and highly selective M3 muscarinic receptor antagonist.[1] Its development and pharmacological characterization have demonstrated a significant separation of affinity between the M3 and M2 receptor subtypes, a desirable property for minimizing cardiac side effects associated with M2 receptor blockade. This document provides a detailed technical examination of the enantiomers of this compound and their differential activity.

Quantitative Data on Enantiomeric Activity

The pharmacological activity of this compound resides entirely in its (R)-enantiomer. The (S)-enantiomer is considered inactive, although specific binding affinity and functional activity data for the (S)-enantiomer are not extensively reported in peer-reviewed literature, likely due to its lack of significant pharmacological effect. The available quantitative data for the active (R)-enantiomer (this compound) is summarized in the tables below.

Table 1: Muscarinic Receptor Binding Affinities of this compound ((R)-enantiomer)

Receptor SubtypeRadioligandTissue/Cell SourceKᵢ (nM)Reference
Human M₁[³H]-N-MethylscopolamineCHO Cells19[1]
Human M₂[³H]-N-MethylscopolamineCHO Cells490[1]
Human M₃[³H]-N-MethylscopolamineCHO Cells4.2[1]

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Antagonist Activity of this compound ((R)-enantiomer)

Tissue PreparationAgonistMeasured ResponseKₑ (nM)Reference
Isolated Rat TracheaAcetylcholineInhibition of Contraction3.3[1]

Kₑ (Equilibrium Dissociation Constant): A measure of the potency of an antagonist in a functional assay. A lower Kₑ value indicates a more potent antagonist.

Experimental Protocols

The following sections describe the general methodologies employed in the key experiments cited for the characterization of this compound enantiomers.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Protocol:

  • Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells stably expressing the human M₁, M₂, or M₃ muscarinic receptor subtype are cultured and harvested.

    • The cells are homogenized in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Reaction:

    • A constant concentration of a radiolabeled ligand that binds to the muscarinic receptor (e.g., [³H]-N-Methylscopolamine) is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled test compound (this compound enantiomers) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., atropine).

  • Separation and Detection:

    • The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

    • The filters are washed to remove unbound radioligand.

    • The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

    • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_sep Separation & Detection cluster_analysis Data Analysis CHO_cells CHO Cells expressing Muscarinic Receptor Homogenization Homogenization CHO_cells->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_pellet Membrane Pellet Centrifugation->Membrane_pellet Incubation Incubation Membrane_pellet->Incubation Radioligand [³H]-NMS Radioligand->Incubation J104129 This compound Enantiomer J104129->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50 Determine IC₅₀ Scintillation->IC50 Cheng_Prusoff Cheng-Prusoff Equation IC50->Cheng_Prusoff Ki Calculate Kᵢ Cheng_Prusoff->Ki

Radioligand Binding Assay Workflow

Isolated Tissue Functional Assays

These assays are used to determine the functional potency (Kₑ) of an antagonist by measuring its ability to inhibit the physiological response to an agonist.

Protocol:

  • Tissue Preparation:

    • A male Sprague-Dawley rat is euthanized, and the trachea is carefully dissected.

    • The trachea is cut into rings and suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Contraction Measurement:

    • The tracheal rings are connected to an isometric force transducer to measure changes in muscle tension.

    • A baseline tension is established.

  • Antagonist Incubation:

    • The tissue is incubated with a specific concentration of the antagonist (this compound enantiomer) for a predetermined period to allow for equilibrium to be reached.

  • Agonist Challenge:

    • A cumulative concentration-response curve to an agonist that causes tracheal smooth muscle contraction (e.g., acetylcholine) is generated in the presence of the antagonist.

    • The contractile responses are recorded.

  • Data Analysis:

    • The concentration of the agonist that produces 50% of the maximal contraction (EC₅₀) is determined in the absence and presence of the antagonist.

    • The dose ratio (DR) is calculated as the ratio of the EC₅₀ in the presence of the antagonist to the EC₅₀ in its absence.

    • The Kₑ value is calculated using the Schild equation: log(DR - 1) = log[Antagonist] - log(Kₑ)

Isolated_Tissue_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Rat_trachea Rat Trachea Dissection Tracheal_rings Tracheal Rings Rat_trachea->Tracheal_rings Organ_bath Organ Bath Mounting Tracheal_rings->Organ_bath Antagonist_incubation Incubate with This compound Enantiomer Organ_bath->Antagonist_incubation Agonist_addition Add Acetylcholine (cumulative doses) Antagonist_incubation->Agonist_addition Measure_contraction Measure Contraction Agonist_addition->Measure_contraction EC50 Determine EC₅₀ Measure_contraction->EC50 Dose_ratio Calculate Dose Ratio EC50->Dose_ratio Schild_plot Schild Analysis Dose_ratio->Schild_plot Ke Calculate Kₑ Schild_plot->Ke

Isolated Tissue Assay Workflow

Signaling Pathway

This compound exerts its antagonist effect by blocking the M3 muscarinic receptor, which is primarily coupled to the Gq family of G proteins. The activation of the M3 receptor by acetylcholine initiates a signaling cascade that leads to smooth muscle contraction.

M3 Muscarinic Receptor Signaling Pathway:

  • Acetylcholine Binding: Acetylcholine binds to the M3 receptor.

  • Gq Protein Activation: The receptor-agonist complex activates the heterotrimeric G protein Gq. The Gαq subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.

  • Phospholipase C Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).

  • PIP₂ Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • IP₃-Mediated Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

  • DAG-Mediated Protein Kinase C Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

  • Smooth Muscle Contraction: The elevated intracellular Ca²⁺ levels lead to the activation of calmodulin and myosin light chain kinase, resulting in the phosphorylation of myosin and subsequent smooth muscle contraction. This compound, as an antagonist, blocks the initial binding of acetylcholine, thereby inhibiting this entire cascade.

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M3R M₃ Receptor ACh->M3R Binds & Activates J104129 This compound J104129->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG DAG IP3 IP₃ PIP2->IP3 PKC Protein Kinase C DAG->PKC ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Contraction Smooth Muscle Contraction Ca2->Contraction Leads to PKC->Contraction Leads to

References

J-104129: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of J-104129, a potent and selective antagonist of the M3 muscarinic acetylcholine receptor. This document consolidates key data, experimental methodologies, and an understanding of its mechanism of action to support research and development efforts in pharmacology and drug discovery.

Core Compound Data

This compound, in its fumarate salt form, is the subject of this guide. The following table summarizes its fundamental chemical and physical properties.

PropertyValueReference
CAS Number 257603-40-0[1][2][3][4]
Molecular Weight 500.63 g/mol [1]
Synonym (αR)-α-Cyclopentyl-α-hydroxy-N-[1-(4-methyl-3-penten-1-yl)-4-piperidinyl]-Benzeneacetamide fumarate

Mechanism of Action: M3 Muscarinic Receptor Antagonism

This compound exerts its pharmacological effects by acting as a competitive antagonist at the M3 muscarinic acetylcholine receptor. The M3 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to Gq/11 proteins. Activation of the M3 receptor by acetylcholine initiates a signaling cascade that is central to smooth muscle contraction and glandular secretion. This compound's high affinity and selectivity for the M3 receptor over other muscarinic receptor subtypes, particularly the M2 receptor, make it a valuable tool for dissecting M3-mediated physiological processes and a potential therapeutic agent for conditions characterized by M3 receptor overactivity, such as chronic obstructive pulmonary disease (COPD) and overactive bladder.

Signaling Pathway of M3 Muscarinic Receptor Activation

The activation of the M3 muscarinic receptor triggers a well-defined signaling pathway leading to physiological responses. The primary pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key trigger for smooth muscle contraction. Simultaneously, DAG, along with the elevated Ca2+, activates protein kinase C (PKC), which can phosphorylate various downstream targets, further contributing to the cellular response.

Beyond this canonical pathway, M3 receptor activation can also modulate other signaling cascades, including the Rho/Rho kinase pathway, which sensitizes the contractile apparatus to Ca2+, and the mitogen-activated protein kinase (MAPK) pathways, such as ERK and p38 MAPK. Additionally, M3 receptor signaling has been implicated in anti-apoptotic pathways.

M3_Signaling_Pathway ACH Acetylcholine M3R M3 Muscarinic Receptor ACH->M3R Gq Gq/11 M3R->Gq Other Other Signaling (Rho, MAPK, etc.) M3R->Other J104129 This compound J104129->M3R PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ SR->Ca release Ca->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction Experimental_Workflow cluster_0 Receptor Binding Assay cluster_1 In Vivo Bronchoconstriction Assay BA_Start Prepare Reagents (Membranes, [3H]-NMS, this compound) BA_Incubate Incubate at RT BA_Start->BA_Incubate BA_Filter Rapid Filtration BA_Incubate->BA_Filter BA_Wash Wash Filters BA_Filter->BA_Wash BA_Count Scintillation Counting BA_Wash->BA_Count BA_Analyze Data Analysis (IC50, Ki) BA_Count->BA_Analyze IV_Start Anesthetize & Cannulate Rat IV_Ventilate Ventilate & Monitor Airway Pressure IV_Start->IV_Ventilate IV_Admin Administer this compound or Vehicle IV_Ventilate->IV_Admin IV_Challenge Challenge with Acetylcholine (IV) IV_Admin->IV_Challenge IV_Record Record Peak Airway Pressure IV_Challenge->IV_Record IV_Analyze Compare Responses IV_Record->IV_Analyze

References

Methodological & Application

J-104129: In Vitro Experimental Protocols for a Selective M3 Muscarinic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the in vitro characterization of J-104129, a potent and selective antagonist of the M3 muscarinic acetylcholine receptor. This compound, with the chemical name (αR)-α-Cyclopentyl-α-hydroxy-N-[1-(4-methyl-3-penten-1-yl)-4-piperidinyl]-Benzeneacetamide fumarate, is a valuable tool for studying M3 receptor pharmacology and its role in various physiological processes.[1] This document outlines procedures for receptor binding and functional assays to assess the affinity and potency of this compound.

Chemical and Physical Properties of this compound Fumarate

PropertyValue
Synonyms (αR)-α-Cyclopentyl-α-hydroxy-N-[1-(4-methyl-3-penten-1-yl)-4-piperidinyl]-Benzeneacetamide fumarate
CAS Number 257603-40-0[1][2]
Molecular Formula C₂₄H₃₆N₂O₂ · C₄H₄O₄
Molecular Weight 500.63 g/mol
Solubility Soluble in DMSO (up to 20 mg/mL) and ethanol.
Storage Store at 2-8°C for long-term stability.

Quantitative Data Summary

The following tables summarize the reported in vitro binding affinities and functional potencies of this compound.

Table 1: Muscarinic Receptor Binding Affinities (Ki)

Receptor SubtypeKi (nM)Source
Human M119
Human M2490
Human M34.2

Table 2: Functional Antagonist Potencies (KB and ED50)

AssayTissue/Cell LineParameterValue
Acetylcholine-induced bronchoconstrictionAnesthetized RatsED₅₀0.58 mg/kg (oral)
Acetylcholine-induced bronchoconstrictionRat TracheaK_B3.3 nM
Acetylcholine-induced bradycardiaRat Right AtriaK_B170 nM

Signaling Pathway of the M3 Muscarinic Receptor

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Upon activation by an agonist like acetylcholine, it initiates a signaling cascade that leads to various cellular responses, including smooth muscle contraction. This compound acts as an antagonist, blocking this activation.

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq/11 M3R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca ↑ Intracellular PKC PKC DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response J104129 This compound (Antagonist) J104129->M3R Binds & Blocks ACh Acetylcholine (Agonist) ACh->M3R Binds & Activates

Caption: Signaling pathway of the M3 muscarinic receptor and the antagonistic action of this compound.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol determines the binding affinity (Ki) of this compound for human M1, M2, and M3 muscarinic receptors expressed in a suitable cell line, such as Chinese Hamster Ovary (CHO) or COS-7 cells.

Experimental Workflow:

Caption: Workflow for the radioligand binding assay to determine the affinity of this compound.

Materials:

  • CHO or COS-7 cells stably transfected with human M1, M2, or M3 receptor subtypes.

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • Atropine for determining non-specific binding.

  • This compound stock solution in DMSO.

  • Glass fiber filters.

  • Scintillation cocktail.

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture the transfected cells to ~80-90% confluency.

    • Harvest the cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer.

      • 25 µL of [³H]-NMS (at a final concentration near its Kd).

      • 25 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

      • For non-specific binding, use 1 µM atropine instead of this compound.

      • 100 µL of the membrane preparation (containing 10-50 µg of protein).

    • Incubate at room temperature for 2-3 hours.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Isolated Rat Trachea Contraction

This protocol assesses the functional antagonist activity of this compound by measuring its ability to inhibit acetylcholine-induced smooth muscle contraction in isolated rat trachea.

Experimental Workflow:

Caption: Workflow for the isolated rat trachea contraction assay to determine the functional potency of this compound.

Materials:

  • Male Sprague-Dawley rats.

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose), gassed with 95% O₂ / 5% CO₂.

  • Acetylcholine (ACh) stock solution.

  • This compound stock solution in DMSO.

  • Organ bath system with isometric force transducers.

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a rat and excise the trachea.

    • Clean the trachea of connective tissue and cut it into rings (2-3 mm in width).

    • Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O₂ / 5% CO₂.

  • Equilibration and Pre-contraction:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

    • Induce a reference contraction with a high concentration of ACh (e.g., 10⁻⁵ M) to ensure tissue viability. Wash the tissues and allow them to return to baseline.

  • Antagonist Incubation:

    • Add this compound at a single concentration (e.g., 1, 3, 10, 30 nM) or vehicle (control) to the organ baths.

    • Incubate for 30-60 minutes.

  • Cumulative Concentration-Response Curve:

    • Generate a cumulative concentration-response curve for ACh by adding increasing concentrations (e.g., 10⁻⁹ to 10⁻³ M) to the organ bath.

    • Record the isometric contraction force after each addition of ACh has reached a plateau.

  • Data Analysis:

    • Plot the contractile response as a percentage of the maximum response versus the log concentration of ACh.

    • Determine the EC₅₀ of ACh in the absence and presence of different concentrations of this compound.

    • Perform a Schild analysis by plotting the log (concentration ratio - 1) against the log concentration of this compound. The x-intercept of the linear regression provides the pA₂ value, which is the negative logarithm of the antagonist dissociation constant (KB). A slope not significantly different from unity is indicative of competitive antagonism.

References

Application Notes and Protocols for J-104129 Administration in Rat Models of Asthma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of J-104129, a potent M3 muscarinic receptor antagonist, in rat models of allergic asthma.

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling. The parasympathetic nervous system, via acetylcholine (ACh) release and activation of muscarinic receptors on airway smooth muscle (ASM), plays a significant role in regulating bronchomotor tone. The M3 muscarinic receptor is the primary subtype responsible for mediating ACh-induced bronchoconstriction.

This compound is a potent and selective M3 muscarinic receptor antagonist.[1] It exhibits approximately 120-fold selectivity for M3 over M2 receptors and has demonstrated significant bronchial selectivity, inhibiting ACh-induced bronchoconstriction with much greater potency than its effects on ACh-induced bradycardia.[1] These characteristics make this compound a promising candidate for investigation as a therapeutic agent for asthma. This document outlines the administration of this compound in a preclinical rat model of ovalbumin (OVA)-induced allergic asthma to assess its efficacy in mitigating key features of the disease.

Mechanism of Action and Signaling Pathway

In the airways, acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on the surface of airway smooth muscle cells. This binding activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ activates calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to cross-bridge formation between actin and myosin filaments and resulting in smooth muscle contraction and bronchoconstriction.

This compound, as a competitive antagonist, binds to the M3 receptor and blocks the binding of acetylcholine, thereby inhibiting this entire signaling cascade and preventing bronchoconstriction.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds & Activates J104129 This compound J104129->M3R Binds & Blocks Gq Gq protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca2 Ca²⁺ Release SR->Ca2 Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca2->Contraction Initiates

Caption: M3 Receptor Signaling Pathway and this compound Inhibition.

Experimental Protocols

This section details the protocols for inducing allergic asthma in a rat model and for evaluating the therapeutic effects of this compound. The Brown Norway rat is a commonly used strain for modeling allergic asthma due to its robust IgE response.[2]

I. Ovalbumin (OVA)-Induced Allergic Asthma Model

This is a widely used model that mimics the eosinophilic inflammation and airway hyperresponsiveness characteristic of human allergic asthma.[3]

Materials:

  • Brown Norway rats (male, 6-8 weeks old)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Al(OH)3) adjuvant

  • Phosphate-buffered saline (PBS), sterile

  • This compound fumarate

  • Vehicle for this compound (e.g., sterile saline or 10% DMSO in saline)

Protocol:

  • Sensitization (Days 0 and 7):

    • Prepare the sensitization solution: 1 mg/mL OVA and 100 mg/mL Al(OH)3 in sterile PBS.

    • Administer an intraperitoneal (i.p.) injection of 1 mL of the sensitization solution to each rat.

    • Repeat the sensitization on Day 7.

  • Allergen Challenge (Days 14-21):

    • Starting on Day 14, expose the rats to an aerosolized solution of 1% OVA in sterile PBS for 30 minutes daily for 7 consecutive days.

    • A control group of sensitized rats should be challenged with aerosolized PBS only.

    • Use a whole-body exposure chamber or a nose-only inhalation system.

  • Treatment Administration (Concurrent with Challenge):

    • Divide the OVA-challenged rats into at least two groups: a vehicle control group and a this compound treatment group.

    • Administer this compound or vehicle 30-60 minutes prior to each OVA challenge. The route of administration can be intraperitoneal, oral, or intranasal/inhaled, depending on the research question. A starting dose range for i.p. administration could be 0.1 - 10 mg/kg, based on typical potencies of similar compounds.

    • Include a non-sensitized, non-challenged negative control group that receives only saline.

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Intervention cluster_analysis Phase 3: Endpoint Analysis Sensitization Sensitization (Days 0 & 7) OVA + Al(OH)3 i.p. Challenge Aerosol Challenge (Days 14-21) 1% OVA in PBS Sensitization->Challenge Treatment Treatment Administration (Prior to each challenge) - Vehicle - this compound AHR Airway Hyperresponsiveness (Day 22) - Methacholine Challenge Treatment->AHR Evaluate Efficacy BALF Bronchoalveolar Lavage (BALF) (Day 23) - Cell Counts - Cytokine Analysis AHR->BALF Histo Lung Histology (Day 23) - H&E Staining - PAS Staining BALF->Histo

Caption: Experimental Workflow for this compound Evaluation.
II. Assessment of Airway Hyperresponsiveness (AHR)

AHR is a hallmark of asthma and can be measured in response to a bronchoconstricting agent like methacholine.[4]

Protocol (24 hours after the final challenge):

  • Anesthetize the rat (e.g., with pentobarbital sodium).

  • Perform a tracheotomy and cannulate the trachea.

  • Mechanically ventilate the rat.

  • Measure baseline lung resistance (RL) and dynamic compliance (Cdyn).

  • Administer increasing concentrations of aerosolized methacholine (e.g., 0, 0.0625, 0.125, 0.25, 0.5, 1.0, 2.0 mg/mL).

  • Record RL and Cdyn after each methacholine dose.

  • Calculate the provocative concentration of methacholine that causes a 200% increase in RL from baseline (PC200).

III. Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL fluid is collected to assess the type and degree of airway inflammation.

Protocol (48 hours after the final challenge):

  • Euthanize the anesthetized rat.

  • Expose the trachea and lungs.

  • Insert a cannula into the trachea and secure it.

  • Instill and withdraw 1 mL of ice-cold sterile PBS three times.

  • Pool the recovered fluid (BALF).

  • Centrifuge the BALF to separate the cells from the supernatant.

  • Total and Differential Cell Counts: Resuspend the cell pellet and perform a total cell count using a hemocytometer. Prepare cytospin slides, stain with Wright-Giemsa, and perform a differential count of eosinophils, neutrophils, macrophages, and lymphocytes.

  • Cytokine Analysis: Store the supernatant at -80°C. Analyze for Th2 cytokines (IL-4, IL-5, IL-13) using ELISA or a multiplex assay.

IV. Lung Histology

Histological analysis provides information on airway inflammation and remodeling.

Protocol:

  • After BALF collection, perfuse the lungs with PBS and then fix them by intratracheal instillation of 10% neutral buffered formalin.

  • Excise the lungs and immerse them in formalin for 24 hours.

  • Process the tissues, embed them in paraffin, and cut 5 µm sections.

  • Hematoxylin and Eosin (H&E) Staining: To assess peribronchial and perivascular inflammation.

  • Periodic Acid-Schiff (PAS) Staining: To visualize and quantify goblet cell hyperplasia and mucus production.

Data Presentation

The following tables provide a template for summarizing the expected quantitative data from these experiments.

Table 1: Effect of this compound on Airway Hyperresponsiveness

GroupBaseline RL (cmH₂O/mL/s)PC₂₀₀ Methacholine (mg/mL)
Naive Control
OVA + Vehicle
OVA + this compound (Dose 1)
OVA + this compound (Dose 2)

Table 2: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid

GroupTotal Cells (x10⁵)Eosinophils (x10⁴)Neutrophils (x10⁴)Macrophages (x10⁴)Lymphocytes (x10⁴)
Naive Control
OVA + Vehicle
OVA + this compound (Dose 1)
OVA + this compound (Dose 2)

Table 3: Effect of this compound on Th2 Cytokine Levels in BAL Fluid

GroupIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)
Naive Control
OVA + Vehicle
OVA + this compound (Dose 1)
OVA + this compound (Dose 2)

Expected Outcomes

  • Airway Hyperresponsiveness: Rats in the OVA + Vehicle group are expected to show a significantly lower PC200 value compared to naive controls, indicating AHR. Treatment with this compound is expected to increase the PC200 value in a dose-dependent manner, demonstrating its bronchodilatory effect.

  • Airway Inflammation: The OVA + Vehicle group will likely exhibit a significant influx of inflammatory cells, particularly eosinophils, into the BAL fluid. As an M3 antagonist, this compound's primary effect is on smooth muscle tone, and it may not directly reduce the underlying Th2-driven inflammation. Therefore, a significant reduction in eosinophil counts might not be observed.

  • Th2 Cytokines: Levels of IL-4, IL-5, and IL-13 are expected to be elevated in the BAL fluid of the OVA + Vehicle group. This compound is not expected to directly modulate the production of these cytokines.

  • Histology: H&E staining in the OVA + Vehicle group should reveal significant inflammatory cell infiltration around the airways. PAS staining will likely show increased mucus production and goblet cell hyperplasia. This compound is not expected to significantly alter these histological features.

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the efficacy of the M3 muscarinic receptor antagonist this compound in a preclinical rat model of allergic asthma. The primary anticipated effect of this compound is the potent inhibition of airway hyperresponsiveness. By following these detailed methodologies, researchers can generate reliable and reproducible data to assess the therapeutic potential of this compound for the treatment of asthma.

References

Application Notes and Protocols for J-104129 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the preparation of stock solutions of J-104129, a potent and selective M3 muscarinic receptor antagonist.[1][2] Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.

Compound Information

This compound fumarate is a potent antagonist for the M3 muscarinic receptor, exhibiting significantly higher selectivity over M2 receptors.[1][2] Its chemical name is (αR)-α-Cyclopentyl-α-hydroxy-N-[1-(4-methyl-3-pentenyl)-4-piperidinyl]benzeneacetamide fumarate.[1]

Quantitative Data Summary

PropertyValueSource
Molecular Weight 500.63 g/mol
Formula C₂₄H₃₆N₂O₂·C₄H₄O₄
Purity ≥98% (HPLC)
Appearance White solid
Storage (Solid) +4°C or -20°C
CAS Number 257603-40-0

Solubility Data

This compound fumarate is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is important to note that for aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO 50.06100
Ethanol 25.0350

Data based on a molecular weight of 500.63. Batch-specific molecular weights may vary.

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound fumarate in DMSO.

Materials:

  • This compound fumarate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or vials (amber or covered in foil)

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

Procedure:

  • Acclimatization: Before opening, allow the vial of this compound fumarate to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.

  • Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound fumarate powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.50063 mg of the compound.

  • Solvent Addition: Based on the weight of the compound, calculate the required volume of DMSO to achieve the desired concentration (e.g., 10 mM). Use the following formula:

    Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    Example Calculation for 1 mg of this compound fumarate to make a 10 mM stock solution: Volume (L) = 0.001 g / (0.010 mol/L * 500.63 g/mol ) = 0.0001997 L = 199.7 µL

    Carefully add the calculated volume of DMSO to the microcentrifuge tube containing the compound.

  • Dissolution: Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. While some sources suggest short-term storage, long-term stability in solution should be considered on a case-by-case basis.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling chemical compounds.

  • Handle this compound fumarate in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action

This compound acts as a selective antagonist of the M3 muscarinic acetylcholine receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, stimulates the Gq signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By blocking this receptor, this compound inhibits these downstream signaling events.

J104129_Mechanism_of_Action cluster_cell Cell Membrane cluster_downstream Downstream Signaling ACh Acetylcholine M3R M3 Receptor ACh->M3R Activates Gq Gq protein M3R->Gq Activates J104129 This compound J104129->M3R Inhibits PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: Mechanism of action of this compound as an M3 receptor antagonist.

Stock Solution Preparation Workflow

The following diagram illustrates the key steps involved in preparing a stock solution of this compound.

Stock_Solution_Workflow start Start equilibrate Equilibrate Compound to Room Temperature start->equilibrate weigh Weigh Compound equilibrate->weigh calculate Calculate Solvent Volume weigh->calculate add_solvent Add DMSO calculate->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for J-104129 in Isolated Rat Trachea Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed guide for utilizing J-104129 in isolated rat trachea experiments. This compound is a potent and highly selective antagonist of the muscarinic M3 receptor. In respiratory research, the isolated rat trachea preparation is a classical and robust ex vivo model to study the effects of pharmacological agents on airway smooth muscle contraction and relaxation.

While the user's query mentioned endothelin-1, it is crucial to clarify that this compound's primary mechanism of action is the blockade of acetylcholine-induced bronchoconstriction via M3 receptors, not the endothelin pathway. Endothelin-1 is indeed a potent bronchoconstrictor, and this document will also provide protocols to study its effects and the distinct signaling pathways involved, thereby offering a comprehensive resource for investigating airway smooth muscle physiology.

Data Presentation: Quantitative Analysis of this compound

The following table summarizes the quantitative data for this compound, highlighting its high affinity and selectivity for the muscarinic M3 receptor.

ParameterSpeciesValueReceptor SubtypeReference
Ki Human4.2 nMM3[1]
Ki Human490 nMM2[1]
Selectivity Human120-foldM3 over M2[1]
KB Rat3.3 nMM3 (in isolated trachea)[1]
ED50 Rat (in vivo)0.58 mg/kg (oral)-[1]

Experimental Protocols

Protocol 1: Preparation of Isolated Rat Trachea Rings

This protocol outlines the standard procedure for dissecting and preparing rat tracheal rings for organ bath studies.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit bicarbonate buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Surgical instruments (scissors, forceps)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Euthanize the rat via cervical dislocation.

  • Carefully dissect the trachea from the larynx to the bronchial bifurcation.

  • Place the trachea in a petri dish containing cold Krebs-Henseleit buffer.

  • Gently remove adhering connective tissue and fat.

  • Cut the trachea into rings of 4-5 mm in width.

  • Suspend each tracheal ring between two stainless steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with carbogen.

  • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.

Protocol 2: Evaluating the Effect of this compound on Acetylcholine-Induced Contraction

This protocol details the methodology to assess the antagonistic properties of this compound against a muscarinic agonist.

Procedure:

  • After the equilibration period, induce a reference contraction by adding a high concentration of acetylcholine (ACh) (e.g., 10 µM) to ensure tissue viability.

  • Wash the tissues and allow them to return to baseline tension.

  • Pre-incubate the tracheal rings with this compound at various concentrations (e.g., 1 nM to 1 µM) for 30 minutes. A control group should be incubated with vehicle.

  • Generate a cumulative concentration-response curve to ACh (e.g., 10 nM to 100 µM).

  • Record the contractile responses and plot the concentration-response curves in the absence and presence of different concentrations of this compound.

  • Calculate the pA2 value to quantify the potency of this compound as a competitive antagonist.

Protocol 3: Investigating Endothelin-1-Induced Contraction

This protocol is designed to study the contractile response of rat trachea to endothelin-1 (ET-1).

Procedure:

  • Prepare and mount the rat tracheal rings as described in Protocol 1.

  • After equilibration, generate a cumulative concentration-response curve to ET-1 (e.g., 100 pM to 1 µM). ET-1 induces a slow-onset and sustained contraction.

  • To investigate the receptor subtypes involved, pre-incubate separate tracheal rings with selective antagonists such as BQ-123 (ETA antagonist) or BQ-788 (ETB antagonist) for 30 minutes before constructing the ET-1 concentration-response curve.

  • Record and analyze the contractile responses to determine the potency of ET-1 and the inhibitory effects of the antagonists.

Visualizations: Diagrams of Pathways and Workflows

Experimental Workflow for Isolated Rat Trachea Studies

G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experimental Protocol A Euthanize Rat B Dissect Trachea A->B C Clean and Cut into Rings B->C D Mount Rings in Organ Bath C->D E Equilibrate under Tension (1g, 37°C) D->E F Washout and Baseline E->F G Pre-incubate with Antagonist (e.g., this compound) or Vehicle F->G H Add Agonist (e.g., Acetylcholine or Endothelin-1) G->H I Record Contractile Response H->I J Data Analysis I->J

Caption: Experimental workflow for isolated rat trachea experiments.

Signaling Pathway of Endothelin-1 in Airway Smooth Muscle

G cluster_receptors ET Receptors ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA ETB ETB Receptor ET1->ETB PLC Phospholipase C (PLC) ETA->PLC ETB->PLC Ca_influx Ca2+ Influx ETB->Ca_influx Direct IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release from SR IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction PKC->Contraction Ca2+ sensitization Ca_CaM Ca2+ - Calmodulin Ca_release->Ca_CaM Ca_influx->Ca_CaM MLCK Myosin Light Chain Kinase (MLCK) Ca_CaM->MLCK MLCK->Contraction Phosphorylation of Myosin

Caption: Endothelin-1 signaling pathway in airway smooth muscle.

Mechanism of Action of this compound in Airway Smooth Muscle

G ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R J104129 This compound J104129->M3R Blocked Blocked PLC Phospholipase C (PLC) M3R->PLC IP3 IP3 PLC->IP3 Ca_release Ca2+ Release from SR IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction

Caption: Mechanism of action of this compound.

Discussion and Further Considerations

  • Interaction between Muscarinic and Endothelin Pathways: Research has indicated that endothelin-1 can enhance cholinergic nerve-mediated contractions in the rat trachea by increasing acetylcholine release. This suggests a potential for crosstalk between the two pathways, which could be a subject for further investigation. For instance, one could study the effect of this compound on ET-1's potentiation of electrically stimulated contractions.

  • Epithelium-Intact vs. Denuded Preparations: The airway epithelium can release relaxing and contracting factors that modulate smooth muscle tone. Experiments can be performed on both epithelium-intact and epithelium-denuded tracheal rings to investigate the role of the epithelium in the observed responses.

  • Data Analysis: Contractile responses are typically measured as a percentage of the maximal contraction induced by a reference substance like KCl or a high concentration of the agonist. For antagonist studies, Schild analysis can be used to determine the pA2 value and the nature of the antagonism.

By following these protocols and considering the distinct mechanisms of action of this compound and endothelin-1, researchers can effectively utilize the isolated rat trachea model to advance the understanding of airway smooth muscle pharmacology and the development of novel respiratory therapeutics.

References

J-104129: Application Notes and Protocols for M3 Receptor Antagonism Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the functional assessment of J-104129, a potent and selective M3 muscarinic acetylcholine receptor antagonist. This document includes summaries of quantitative data, detailed experimental protocols for key functional assays, and visualizations of relevant signaling pathways and experimental workflows. This compound demonstrates high affinity for the M3 receptor and exhibits significant efficacy in in vitro and in vivo models of M3 receptor-mediated responses.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound in various functional assays, providing a clear comparison of its potency and selectivity.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeLigandParameterValue (nM)Cell Line/TissueReference
Human M3[³H]-N-MethylscopolamineKi4.2CHO cells[1][2]
Human M2[³H]-N-MethylscopolamineKi490CHO cells[1]
Human M1[³H]-N-MethylscopolamineKi19CHO cells[3]

Table 2: In Vitro Functional Antagonism of this compound

AssayTissue/Cell LineAgonistParameterValue (nM)Reference
Isolated Rat Trachea ContractionRat TracheaAcetylcholineKB3.3[1]
Isolated Rat Right AtriaRat Right AtriaAcetylcholineKB170

Table 3: In Vivo Efficacy of this compound

AssayAnimal ModelAgonistParameterValue (mg/kg)Route of AdministrationReference
Acetylcholine-Induced BronchoconstrictionRatAcetylcholineED₅₀0.58Oral

Signaling Pathways and Experimental Workflows

M3 Receptor Signaling Pathway

The M3 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq/11 family of G proteins. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq/11 M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C DAG->PKC Activates Contraction Smooth Muscle Contraction Ca->Contraction Leads to PKC->Contraction Contributes to ACh Acetylcholine (Agonist) ACh->M3R Activates J104129 This compound (Antagonist) J104129->M3R Blocks

Caption: M3 Receptor Signaling Pathway.

Experimental Workflow for Functional Assays

The characterization of this compound as an M3 receptor antagonist involves a series of in vitro and in vivo functional assays. The general workflow begins with target identification and progresses through in vitro functional characterization to in vivo efficacy studies.

Experimental_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Efficacy Binding Radioligand Binding Assay (Ki determination) Functional Functional Assays (e.g., Calcium Mobilization, GTPγS) Binding->Functional Tissue Isolated Tissue Assays (e.g., Rat Trachea, KB determination) Functional->Tissue Broncho Acetylcholine-Induced Bronchoconstriction (ED₅₀ determination) Tissue->Broncho Data Data Analysis and Parameter Determination Broncho->Data Target Target Identification (M3 Receptor) Target->Binding

Caption: General Experimental Workflow.

Experimental Protocols

Radioligand Binding Assay for M3 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the human M3 muscarinic receptor.

Materials:

  • Membrane preparations from CHO cells stably expressing the human M3 receptor.

  • [³H]-N-Methylscopolamine ([³H]-NMS) as the radioligand.

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and scintillation counter.

  • Glass fiber filters.

Protocol:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, [³H]-NMS (at a concentration near its Kd), and varying concentrations of this compound.

  • Total and Non-specific Binding: Include control wells for total binding (membranes + [³H]-NMS) and non-specific binding (membranes + [³H]-NMS + a high concentration of a non-labeled antagonist like atropine).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound from the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Rat Trachea Contraction Assay (Schild Analysis)

Objective: To determine the functional antagonist potency (KB) of this compound on acetylcholine-induced smooth muscle contraction in an isolated tissue preparation.

Materials:

  • Male Sprague-Dawley rats.

  • Krebs-Henseleit solution.

  • Acetylcholine (ACh) stock solution.

  • This compound stock solution.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Protocol:

  • Tissue Preparation: Euthanize a rat and dissect the trachea. Prepare tracheal ring segments and mount them in organ baths containing aerated Krebs-Henseleit solution at 37°C.

  • Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with periodic washing.

  • Control ACh Curve: Generate a cumulative concentration-response curve for acetylcholine to establish a baseline contractile response.

  • Antagonist Incubation: Wash the tissues and incubate with a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes).

  • ACh Curve in Presence of Antagonist: Generate a second cumulative concentration-response curve for acetylcholine in the presence of this compound.

  • Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.

  • Data Analysis (Schild Plot):

    • Calculate the dose ratio (DR) for each concentration of this compound. The DR is the ratio of the EC₅₀ of acetylcholine in the presence of the antagonist to the EC₅₀ of acetylcholine in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

    • Perform a linear regression on the data. The x-intercept of the regression line provides the pA₂ value, which is the negative logarithm of the KB. The KB is the dissociation constant of the antagonist.

In Vivo Acetylcholine-Induced Bronchoconstriction in Rats

Objective: To evaluate the in vivo efficacy (ED₅₀) of this compound in antagonizing acetylcholine-induced bronchoconstriction.

Materials:

  • Male Sprague-Dawley rats.

  • Anesthetic (e.g., pentobarbital).

  • Tracheal cannula and ventilator.

  • Pressure transducer to measure airway pressure.

  • Intravenous catheter.

  • Acetylcholine (ACh) solution for intravenous injection.

  • This compound formulation for oral administration.

Protocol:

  • Animal Preparation: Anesthetize the rats and insert a tracheal cannula connected to a ventilator. Insert an intravenous catheter for drug administration. Monitor and record airway pressure.

  • Baseline: Establish a stable baseline of airway pressure.

  • This compound Administration: Administer this compound orally at various doses to different groups of rats.

  • ACh Challenge: At a specified time after this compound administration, administer a bolus intravenous injection of acetylcholine to induce bronchoconstriction, which is measured as an increase in airway pressure.

  • Data Acquisition: Record the peak increase in airway pressure following the ACh challenge.

  • Data Analysis: For each dose of this compound, calculate the percentage inhibition of the ACh-induced bronchoconstriction compared to a vehicle-treated control group. Determine the ED₅₀ value, the dose of this compound that produces 50% of the maximal inhibition, by non-linear regression analysis of the dose-response curve.

Calcium Mobilization Assay

Objective: To assess the ability of this compound to inhibit M3 receptor-mediated increases in intracellular calcium.

Materials:

  • CHO cells stably expressing the human M3 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Acetylcholine (ACh) solution.

  • This compound stock solution.

  • Fluorescence plate reader with automated liquid handling.

Protocol:

  • Cell Plating: Seed the M3-expressing CHO cells into a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for a specified period.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Add a fixed concentration of acetylcholine (typically the EC₈₀) to stimulate an increase in intracellular calcium. Simultaneously, record the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage inhibition of the acetylcholine response against the concentration of this compound. Calculate the IC₅₀ value from the resulting concentration-response curve.

GTPγS Binding Assay

Objective: To measure the effect of this compound on agonist-stimulated G-protein activation by the M3 receptor.

Materials:

  • Membrane preparations from cells expressing the M3 receptor.

  • [³⁵S]GTPγS radiolabel.

  • GDP (Guanosine diphosphate).

  • Acetylcholine (ACh) solution.

  • This compound stock solution.

  • Assay buffer (containing MgCl₂, NaCl, and HEPES).

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

Protocol:

  • Reaction Setup: In a microplate, combine the cell membrane preparation, GDP, and varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the mixture for a short period.

  • Agonist and Radioligand Addition: Add a fixed concentration of acetylcholine and [³⁵S]GTPγS to initiate the reaction.

  • Incubation: Incubate the plate at 30°C to allow for agonist-stimulated [³⁵S]GTPγS binding to G-proteins.

  • Termination and Detection:

    • Filtration Method: Stop the reaction by rapid filtration through glass fiber filters, followed by washing. Measure the radioactivity on the filters.

    • SPA Method: Add SPA beads that will bind to the membranes. The proximity of the bound [³⁵S]GTPγS to the beads will generate a detectable signal in a scintillation counter.

  • Data Analysis: Determine the amount of specific [³⁵S]GTPγS binding at each concentration of this compound. Plot the percentage inhibition of the acetylcholine-stimulated response against the this compound concentration to determine the IC₅₀ value.

References

Application Notes and Protocols for the Stereoselective Synthesis of J-104129

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on a published abstract and general chemical principles, as the full experimental text for the stereoselective synthesis of J-104129 could not be accessed.[1] The specific reaction conditions, reagents, and yields are representative examples and may require optimization.

Introduction

This compound is a potent and selective muscarinic M3 receptor antagonist. Its chemical name is (αR)-α-Cyclopentyl-α-hydroxy-N-[1-(4-methyl-3-pentenyl)-4-piperidinyl]benzeneacetamide. The stereochemistry at the α-position of the acetamide moiety is crucial for its biological activity. This document outlines a generalized protocol for the stereoselective synthesis of this compound, based on a reported diastereoselective approach. The key strategic elements of this synthesis involve a diastereoselective Michael addition to establish the cyclopentyl stereocenter, followed by further functional group manipulations to yield the target molecule.

Overall Synthetic Strategy

The synthesis commences with a diastereoselective Michael addition of a chiral enolate to cyclopentenone. The resulting substituted cyclopentanone is then converted to a vinyl triflate, which undergoes hydrogenolysis to afford the desired cyclopentane ring. Subsequent hydrolysis and amide coupling complete the synthesis of this compound.

Data Presentation

Table 1: Summary of Quantitative Data for the Stereoselective Synthesis of this compound (Representative)

StepReactionStarting MaterialsKey Reagents/CatalystsProductYield (%)Stereoselectivity (ee/de)
1Diastereoselective Michael AdditionChiral Dioxolane, CyclopentenoneLithium diisopropylamide (LDA)Substituted CyclopentanoneNot ReportedNot Reported
2Enol Triflate FormationSubstituted CyclopentanoneTrifluoromethanesulfonic anhydride (Tf2O), 2,6-LutidineVinyl TriflateNot ReportedNot Applicable
3HydrogenolysisVinyl TriflateH2, Palladium on Carbon (Pd/C)Substituted CyclopentaneNot ReportedNot Applicable
4HydrolysisSubstituted CyclopentaneSodium Hydroxide (NaOH)Chiral Carboxylic AcidNot Reported86% ee (reported for the carboxylic acid)[1]
5Amide CouplingChiral Carboxylic Acid, 4-amino-1-(4-methyl-3-pentenyl)piperidineEDC, HOBtThis compoundNot Reported>99% (assuming no racemization)

Note: The yields and specific diastereoselectivity for intermediate steps were not available in the accessed literature. The reported 86% enantiomeric excess (ee) pertains to the carboxylic acid intermediate.[1]

Experimental Protocols

Step 1: Diastereoselective Michael Addition

This key step establishes the stereochemistry of the cyclopentyl moiety. A chiral auxiliary, in this case, a chiral dioxolane, is used to direct the addition of the enolate to cyclopentenone.

Protocol:

  • To a solution of a suitable chiral dioxolane (derived from a chiral diol, e.g., (2R,3R)-2,3-butanediol, and an appropriate acetyl precursor) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a solution of lithium diisopropylamide (LDA) dropwise.

  • Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Add a solution of cyclopentenone in anhydrous THF dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for a specified time (typically 1-4 hours) until the reaction is complete (monitored by TLC).

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted cyclopentanone.

Step 2: Enol Triflate Formation

The ketone is converted to a vinyl triflate, which is a versatile intermediate for various coupling reactions and, in this case, for reduction.

Protocol:

  • To a solution of the substituted cyclopentanone from Step 1 in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a non-nucleophilic base such as 2,6-lutidine or triethylamine.

  • Add trifluoromethanesulfonic anhydride (Tf2O) dropwise to the solution.

  • Allow the reaction mixture to warm slowly to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the vinyl triflate.

Step 3: Hydrogenolysis of the Vinyl Triflate

The vinyl triflate is reduced to the corresponding alkene (in this case, a saturated cyclopentane ring) via catalytic hydrogenation.

Protocol:

  • Dissolve the vinyl triflate from Step 2 in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Place the reaction mixture under an atmosphere of hydrogen gas (H2, typically 1 atm or higher pressure in a hydrogenation apparatus).

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or disappearance of H2 uptake).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude substituted cyclopentane. Further purification may be performed if necessary.

Step 4: Hydrolysis to the Carboxylic Acid

The chiral auxiliary is removed by hydrolysis to yield the enantiomerically enriched carboxylic acid.

Protocol:

  • Dissolve the substituted cyclopentane from Step 3 in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Add a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

  • Heat the reaction mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl).

  • Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the chiral carboxylic acid. The reported enantiomeric excess for this product is 86%.[1]

Step 5: Amide Coupling

The final step involves the coupling of the chiral carboxylic acid with the appropriate piperidine amine to form the final product, this compound.

Protocol:

  • To a solution of the chiral carboxylic acid from Step 4 in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like 1-hydroxybenzotriazole (HOBt).

  • Stir the mixture at room temperature for about 30 minutes to activate the carboxylic acid.

  • Add the amine, 4-amino-1-(4-methyl-3-pentenyl)piperidine, and a base such as triethylamine or diisopropylethylamine (DIPEA) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Dilute the reaction mixture with the solvent and wash sequentially with a mild acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Mandatory Visualizations

Stereoselective_Synthesis_of_J104129 start Chiral Dioxolane + Cyclopentenone step1 Diastereoselective Michael Addition start->step1 intermediate1 Substituted Cyclopentanone step1->intermediate1 LDA step2 Enol Triflate Formation intermediate1->step2 intermediate2 Vinyl Triflate step2->intermediate2 Tf2O, Base step3 Hydrogenolysis intermediate2->step3 intermediate3 Substituted Cyclopentane step3->intermediate3 H2, Pd/C step4 Hydrolysis intermediate3->step4 intermediate4 (R)-α-Cyclopentyl-α-hydroxy -benzeneacetic acid step4->intermediate4 NaOH step5 Amide Coupling intermediate4->step5 amine 4-amino-1-(4-methyl- 3-pentenyl)piperidine amine->step5 final_product This compound step5->final_product EDC, HOBt Michael_Addition_Workflow cluster_prep Enolate Formation cluster_reaction Michael Addition cluster_workup Workup and Purification prep1 Dissolve chiral dioxolane in anhydrous THF at -78°C prep2 Add LDA dropwise prep1->prep2 prep3 Stir for 30-60 min to form the lithium enolate prep2->prep3 react1 Add cyclopentenone solution dropwise prep3->react1 react2 Stir at -78°C for 1-4 hours react1->react2 workup1 Quench with saturated aq. NH4Cl react2->workup1 workup2 Warm to RT and extract with ethyl acetate workup1->workup2 workup3 Wash, dry, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

References

Troubleshooting & Optimization

J-104129 not dissolving in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: J-104129

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound fumarate is not dissolving in my chosen solvent. What should I do?

A1: Difficulty in dissolving this compound fumarate can arise from several factors. First, verify that you are using an appropriate solvent. This compound fumarate has limited solubility in aqueous solutions but is soluble in organic solvents like DMSO and ethanol.[1][2] If you are using one of these recommended solvents and still facing issues, consider the following troubleshooting steps:

  • Solvent Quality: Ensure the solvent is pure and anhydrous. Contaminants or water content can significantly reduce solubility.

  • Temperature: Gentle warming can aid dissolution. Try warming the solution to 37°C. However, be cautious about potential degradation at higher temperatures.

  • Sonication: Using an ultrasonic bath can help break down compound aggregates and enhance dissolution.

  • Vortexing: Vigorous vortexing can also aid in the dissolution process.

  • Concentration: Attempting to prepare a solution at a concentration higher than the solvent's capacity will result in undissolved material. Please refer to the solubility data below.

Q2: What are the recommended solvents and maximum concentrations for this compound fumarate?

A2: Based on supplier data, the following solvents and maximum concentrations are recommended for preparing stock solutions of this compound fumarate.[2]

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO50.06100
Ethanol25.0350

Note: The molecular weight of this compound fumarate is 500.63 g/mol . Batch-specific variations in molecular weight due to hydration may slightly alter these values. Always refer to the batch-specific data on your product's Certificate of Analysis.

Q3: How should I prepare a stock solution of this compound fumarate?

A3: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general workflow involves carefully weighing the compound, adding the appropriate volume of a recommended solvent (like DMSO), and ensuring complete dissolution with the aid of warming, vortexing, or sonication if necessary.

Q4: Can I store this compound fumarate in solution?

A4: It is generally not recommended to store this compound fumarate in solution for extended periods. For best results, prepare fresh solutions for each experiment. If short-term storage is necessary, store aliquots at -20°C to minimize degradation.

Q5: My this compound solution appears cloudy or has precipitates. What could be the cause?

A5: Cloudiness or precipitation can indicate several issues:

  • Supersaturation: The concentration of the compound may be too high for the solvent. Try diluting the solution.

  • Low Temperature: If the solution has been stored at a low temperature, the compound may have precipitated out. Gentle warming and vortexing can help redissolve it.

  • Solvent Evaporation: Over time, solvent evaporation can increase the concentration and lead to precipitation. Ensure your storage vials are tightly sealed.

  • Contamination: Contaminants in the solvent or from the storage vessel can sometimes cause precipitation.

Experimental Protocols

Protocol for Preparing a 100 mM Stock Solution of this compound Fumarate in DMSO

Materials:

  • This compound fumarate powder

  • Anhydrous DMSO

  • Sterile, sealed vials

  • Calibrated scale

  • Pipettes

Procedure:

  • Weighing: Accurately weigh out the desired amount of this compound fumarate powder in a sterile vial. For example, to prepare 1 mL of a 100 mM solution, weigh out 50.06 mg of the compound (based on a molecular weight of 500.63 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Cap the vial tightly and vortex thoroughly.

    • If the compound does not fully dissolve, warm the solution gently in a 37°C water bath for a few minutes.

    • Alternatively, place the vial in an ultrasonic bath for a short period to aid dissolution.

  • Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage (if necessary): If immediate use is not planned, aliquot the stock solution into smaller, single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Visual Troubleshooting Guide

G start Start: this compound Not Dissolving check_solvent Is the solvent DMSO or Ethanol? start->check_solvent wrong_solvent Use a recommended solvent (DMSO or Ethanol). check_solvent->wrong_solvent No check_concentration Is the concentration within the recommended limits? check_solvent->check_concentration Yes high_concentration Reduce the concentration. check_concentration->high_concentration No apply_energy Apply gentle heat (37°C), vortex, or sonicate. check_concentration->apply_energy Yes check_dissolution Does the compound dissolve? apply_energy->check_dissolution success Solution Prepared Successfully check_dissolution->success Yes further_troubleshooting Further Troubleshooting: - Check solvent purity - Verify compound integrity - Contact technical support check_dissolution->further_troubleshooting No

Caption: Troubleshooting workflow for this compound dissolution issues.

References

J-104129 Technical Support Center: Stability, Storage, and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of J-104129, a potent and selective M3 muscarinic receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Stability and Storage Conditions

Proper storage and handling of this compound are critical to ensure its stability and activity for reliable experimental outcomes.

ParameterSolid FormIn Solution
Storage Temperature 2-8°C.[1]Store at +4°C.[2][3] Long-term storage of solutions is not recommended.[4]
Light Sensitivity Information not available. Store protected from light as a precaution.Information not available. Store protected from light as a precaution.
Humidity Store in a dry environment.N/A
Shelf-life Refer to the certificate of analysis for batch-specific data.Solutions should be prepared fresh for each experiment.[4]

Solubility Data

The solubility of this compound fumarate can vary based on the solvent and the specific batch of the compound, which may be influenced by its degree of hydration. Always refer to the batch-specific molecular weight provided on the vial or Certificate of Analysis when preparing stock solutions.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO50.06.100.
Ethanol25.03.50.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: To prepare a stock solution, use the batch-specific molecular weight found on the product vial or Certificate of Analysis. For a 100 mM stock solution, dissolve 50.06 mg of this compound fumarate in 1 mL of DMSO. Ensure the compound is completely dissolved by vortexing. For lower concentrations, serial dilutions can be performed.

Q2: Can I store this compound solutions for future use?

A2: It is highly recommended to prepare this compound solutions fresh for each experiment. Long-term storage of solutions is not advised as the stability of the compound in various solvents over time has not been extensively characterized. If short-term storage is necessary, store at +4°C and use within a day.

Q3: I am observing precipitation in my stock solution. What should I do?

A3: Precipitation may occur if the maximum solubility in a given solvent is exceeded or if the solution has been stored for an extended period. Gently warm the solution and vortex to redissolve the compound. If precipitation persists, it is recommended to prepare a fresh stock solution.

Q4: What is the recommended working concentration for cell-based assays?

A4: The optimal working concentration of this compound will depend on the specific cell type and experimental conditions. As this compound is a potent M3 muscarinic receptor antagonist with a Ki value of 4.2 nM for human M3 receptors, a starting concentration range of 10-100 nM is recommended for functional assays. A dose-response experiment should be performed to determine the optimal concentration for your specific assay.

Q5: Are there any known off-target effects of this compound?

A5: this compound displays high selectivity for the M3 muscarinic receptor over the M2 receptor (~120-fold). However, like any pharmacological tool, the potential for off-target effects at higher concentrations cannot be entirely ruled out. It is good practice to include appropriate controls in your experiments to validate the specificity of the observed effects.

Experimental Protocols

In Vitro Pharmacology: M3 Receptor Antagonism Assay in a Cell-Based System

This protocol provides a general workflow for assessing the antagonist activity of this compound on M3 muscarinic receptor-mediated signaling.

Objective: To determine the potency of this compound in inhibiting agonist-induced intracellular calcium mobilization in cells expressing the human M3 muscarinic receptor.

Materials:

  • This compound fumarate

  • CHO or HEK293 cells stably expressing the human M3 muscarinic receptor

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Muscarinic receptor agonist (e.g., Carbachol, Acetylcholine)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom microplates

Workflow:

G cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Compound Treatment cluster_assay Assay and Data Acquisition seed Seed M3-expressing cells in 96-well plates culture Culture cells for 24-48 hours seed->culture load Load cells with calcium- sensitive fluorescent dye culture->load wash Wash cells to remove extracellular dye load->wash pre_treat Pre-incubate cells with varying concentrations of this compound wash->pre_treat stimulate Stimulate cells with a muscarinic agonist pre_treat->stimulate measure Measure fluorescence intensity (calcium mobilization) stimulate->measure

Caption: Workflow for an in vitro M3 receptor antagonism assay.

Detailed Steps:

  • Cell Seeding: Seed CHO or HEK293 cells stably expressing the human M3 muscarinic receptor into 96-well black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture the cells for 24-48 hours in a humidified incubator at 37°C and 5% CO2.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

  • This compound Pre-incubation: Add varying concentrations of this compound (prepared in assay buffer) to the wells and incubate for 15-30 minutes at room temperature or 37°C. Include a vehicle control (e.g., 0.1% DMSO).

  • Agonist Stimulation: Place the microplate in a fluorescence plate reader. Add a pre-determined concentration of a muscarinic agonist (e.g., carbachol, typically at its EC80 concentration) to all wells simultaneously using an automated dispenser.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis: Determine the inhibitory effect of this compound by calculating the percentage inhibition of the agonist-induced calcium response at each concentration. Plot the data to generate a dose-response curve and calculate the IC50 value.

M3 Muscarinic Receptor Signaling Pathway

This compound acts as an antagonist at the M3 muscarinic receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for the M3 receptor involves the Gq alpha subunit.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_response Cellular Response PKC->Cell_response Ca_release->Cell_response Acetylcholine Acetylcholine (Agonist) Acetylcholine->M3R Activates J104129 This compound (Antagonist) J104129->M3R Inhibits

Caption: M3 muscarinic receptor signaling pathway antagonism by this compound.

References

Off-target effects of J-104129 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the potent and selective M3 muscarinic receptor antagonist, J-104129. The information is tailored for researchers, scientists, and drug development professionals to address potential issues, particularly those arising from high-concentration usage.

Understanding this compound: A Selective M3 Antagonist

This compound is a well-characterized antagonist of the muscarinic M3 receptor, demonstrating high selectivity over other muscarinic receptor subtypes, particularly the M2 receptor.[1] This selectivity is crucial for its intended applications, such as the study of M3 receptor-mediated smooth muscle contraction.

Quantitative Data: Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of this compound for human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

Receptor SubtypeKi (nM)Selectivity vs. M3
M3 4.2 -
M119~4.5-fold
M2490~117-fold

Data sourced from Tocris Bioscience and scientific publications.[1]

Troubleshooting Guide: Off-Target Effects at High Concentrations

While this compound is highly selective, using it at concentrations significantly exceeding its M3 Ki value may lead to off-target effects. This guide addresses common issues and provides troubleshooting steps.

Q1: I'm observing unexpected physiological responses in my tissue bath experiment at high micromolar concentrations of this compound. What could be the cause?

Possible Cause: At high concentrations, the selectivity of this compound for the M3 receptor may decrease, leading to antagonism of other muscarinic receptor subtypes present in the tissue.

Troubleshooting Steps:

  • Review Concentration: Confirm that the concentration of this compound used is appropriate for the experiment. A general rule of thumb is to use a concentration no more than 100-fold higher than the Ki for the target receptor, unless specifically investigating off-target effects.

  • Consider M1 and M2 Receptor Blockade: Given the Ki values, off-target effects at lower micromolar concentrations are most likely due to antagonism of M1 and M2 receptors.[1]

    • M2 Receptor Blockade: In tissues with parasympathetic innervation, blockade of presynaptic M2 autoreceptors can lead to an increase in acetylcholine release, potentially complicating the interpretation of results.

    • M1 Receptor Blockade: Depending on the tissue, M1 receptor antagonism could contribute to unexpected effects.

  • Perform a Concentration-Response Curve: Conduct a full concentration-response curve for this compound in your specific experimental setup to determine the optimal concentration that provides M3 antagonism without significant off-target effects.

Q2: My cell-based assay is showing a reduction in signal, but the effect is not consistent with M3 receptor blockade. What should I investigate?

Possible Cause: High concentrations of any small molecule can lead to non-specific interactions with cellular components or interfere with the assay technology itself.

Troubleshooting Steps:

  • Control Experiments:

    • Include a vehicle control (the solvent used to dissolve this compound) to rule out solvent effects.

    • Use a structurally unrelated M3 antagonist to confirm that the observed effect is specific to M3 blockade.

    • Test this compound in a cell line that does not express the M3 receptor to identify potential non-specific effects.

  • Assay Interference: Assess whether this compound interferes with your assay's detection method (e.g., fluorescence, luminescence). This can be done by running the assay in a cell-free system with and without the compound.

Frequently Asked Questions (FAQs)

Q: What is the recommended working concentration for this compound?

A: The optimal concentration depends on the experimental system. For in vitro binding assays, concentrations around the Ki for the M3 receptor (4.2 nM) are a good starting point. For functional assays, a concentration range of 1-100 nM is typically used to ensure M3 selectivity. A concentration-response curve is always recommended to determine the most appropriate concentration for your specific experiment.

Q: Are there any known off-target effects of this compound on non-muscarinic receptors?

A: To date, published literature has not reported significant off-target effects of this compound on a broad range of non-muscarinic receptors, ion channels, or enzymes. However, comprehensive screening data is not publicly available. As a general principle in pharmacology, at very high concentrations (e.g., >10 µM), the likelihood of off-target interactions increases for any small molecule.

Q: How can I minimize the risk of off-target effects in my experiments?

A:

  • Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that produces the desired effect through careful titration experiments.

  • Employ Control Compounds: Use other M3 antagonists with different chemical scaffolds to confirm that the observed biological effect is due to M3 receptor blockade.

  • Validate with Knockout/Knockdown Models: If available, use cells or tissues where the M3 receptor has been genetically removed or silenced to confirm the on-target action of this compound.

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors.

  • Materials:

    • Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, or M3).

    • Radioligand (e.g., [³H]-N-methylscopolamine).

    • This compound stock solution.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Non-specific binding control (e.g., 1 µM atropine).

    • Scintillation vials and fluid.

    • Glass fiber filters.

    • Filtration apparatus.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, combine the cell membranes, radioligand, and either buffer, this compound dilution, or the non-specific binding control.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Rapidly filter the reaction mixture through the glass fiber filters and wash with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

M3_Signaling_Pathway ACh Acetylcholine M3R M3 Receptor ACh->M3R J104129 This compound (High Conc.) J104129->M3R Antagonizes Gq_11 Gq/11 M3R->Gq_11 Activates PLC PLC Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Smooth_muscle_contraction Smooth Muscle Contraction Ca2_release->Smooth_muscle_contraction PKC_activation->Smooth_muscle_contraction

Caption: M3 Muscarinic Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Workflow

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Conc Is this compound concentration >100x Ki for M3? Start->Check_Conc High_Conc High Potential for Off-Target Effects Check_Conc->High_Conc Yes Controls Run Control Experiments (Vehicle, Unrelated Antagonist) Check_Conc->Controls No Lower_Conc Lower this compound Concentration High_Conc->Lower_Conc Re_evaluate Re-evaluate Experiment Lower_Conc->Re_evaluate Assay_Interference Check for Assay Interference (Cell-free system) Controls->Assay_Interference Consult Consult Literature for Similar Compounds Assay_Interference->Consult Consult->Re_evaluate

Caption: Troubleshooting Workflow for Unexpected Results with this compound.

References

Optimizing J-104129 concentration for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing J-104129, a potent and selective M3 muscarinic receptor antagonist, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor.[1] It works by competitively binding to M3 receptors, thereby blocking the binding of the endogenous agonist, acetylcholine (ACh), and inhibiting the subsequent downstream signaling pathways. The M3 receptor is a G-protein coupled receptor that primarily couples to Gq/11 proteins. Upon activation by an agonist, it stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this initial step, this compound effectively prevents these downstream events.

Q2: What is a recommended starting concentration for this compound in cell culture?

A2: A good starting point for this compound in cell culture experiments is in the low nanomolar to low micromolar range. Based on its high potency (Ki values are 4.2 nM for human M3 receptors), initial experiments can be designed with a concentration range of 1 nM to 1 µM.[1] However, the optimal concentration is highly dependent on the cell type, cell density, and the specific experimental endpoint. We recommend performing a dose-response curve to determine the most effective concentration for your specific model system.

Q3: How should I prepare a stock solution of this compound?

A3: this compound fumarate is soluble in DMSO and ethanol. For cell culture applications, we recommend preparing a high-concentration stock solution in sterile DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: Is this compound cytotoxic?

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitate observed in media after adding this compound - The final concentration of this compound is too high and exceeds its solubility in the aqueous culture medium. - The stock solution was not properly warmed or mixed before dilution. - Interaction with components in the serum or media.- Lower the final concentration of this compound. - Ensure the DMSO stock solution is completely thawed and vortexed before diluting into the media. - Prepare the final dilution in serum-free media first, and then add it to the cells with serum-containing media. - Briefly sonicate the diluted solution before adding it to the cell culture.
No observable effect of this compound - The concentration of this compound is too low to effectively antagonize the M3 receptors in your cell line. - The cell line does not express M3 receptors or expresses them at very low levels. - The agonist concentration used to stimulate the cells is too high. - The incubation time is not sufficient.- Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). - Verify M3 receptor expression in your cell line using techniques like RT-qPCR, Western blot, or flow cytometry. - If co-treating with an agonist, consider reducing the agonist concentration. - Optimize the incubation time for this compound treatment.
Increased cell death observed after treatment - The concentration of this compound is in a cytotoxic range for your specific cell line. - The final DMSO concentration is too high. - The cells are overly sensitive to the inhibition of the M3 receptor signaling pathway, which may be critical for their survival.- Perform a cytotoxicity assay to determine the IC50 value and use concentrations well below this value. - Ensure the final DMSO concentration in the culture medium is non-toxic (ideally ≤ 0.1%). - Investigate the role of the M3 receptor in your cell line's viability.
High variability between replicate wells - Uneven cell seeding. - Inaccurate pipetting of this compound. - Edge effects in the multi-well plate.- Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and proper pipetting techniques. - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.

Data Presentation

Table 1: Biological Activity of this compound

ParameterSpeciesReceptorValue
KiHumanM34.2 nM
KiHumanM119 nM
KiHumanM2490 nM
KBRat (trachea)M33.3 nM
KBRat (right atria)M2170 nM
Data sourced from Tocris Bioscience.

Table 2: Solubility of this compound Fumarate

SolventMax Concentration (mg/mL)Max Concentration (mM)
DMSO50.06100
Ethanol25.0350
Data sourced from Tocris Bioscience.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound fumarate

  • Sterile DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.

  • Preparation of this compound dilutions:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 1 nM to 10 µM. Remember to prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (media only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the dose-response curve and the IC50 value for cytotoxicity, if any.

Mandatory Visualization

J104129_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling M3R M3 Muscarinic Receptor Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) (Agonist) ACh->M3R Binds & Activates J104129 This compound (Antagonist) J104129->M3R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Proliferation, Contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Mechanism of action of this compound as an M3 receptor antagonist.

Experimental_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_drug Prepare this compound serial dilutions and vehicle control incubate_24h->prepare_drug treat_cells Treat cells with this compound or vehicle incubate_24h->treat_cells prepare_drug->treat_cells incubate_treatment Incubate for desired duration (e.g., 24, 48, 72h) treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and plot dose-response curve read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining this compound's effect on cell viability.

References

Technical Support Center: J-104129 for In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo administration of J-104129. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and relevant technical data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and potential issues that may arise during the formulation and administration of this compound in animal models.

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the muscarinic M3 receptor.[1][2] M3 receptors are G-protein coupled receptors that, upon activation by acetylcholine, lead to an increase in intracellular calcium and smooth muscle contraction.[1][3] By blocking this receptor, this compound inhibits these effects, making it a valuable tool for studying physiological processes regulated by M3 receptors, such as bronchoconstriction and bladder contraction.[1]

Q2: How should I prepare a stock solution of this compound?

A2: this compound fumarate is soluble in organic solvents such as DMSO and ethanol. For in vivo experiments, it is recommended to first prepare a high-concentration stock solution in 100% DMSO. This stock solution can then be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Q3: My this compound solution precipitates when I dilute it with an aqueous buffer for injection. What can I do?

A3: Precipitation upon dilution of a DMSO stock solution with aqueous buffers (like saline or PBS) is a common issue for poorly water-soluble compounds. Here are several strategies to overcome this:

  • Stepwise Dilution: Avoid rapid changes in solvent polarity by diluting the DMSO stock solution in a stepwise manner.

  • Use of Co-solvents and Surfactants: A multi-component vehicle system is often effective. A commonly used formulation for poorly water-soluble compounds involves a mixture of DMSO, PEG 400, Tween 80, and saline. This combination helps to maintain the compound's solubility in the final aqueous solution.

  • Sonication: Gentle sonication can help to redissolve small amounts of precipitate that may have formed during dilution.

  • Warm the Solution: Gently warming the solution to 37°C may improve solubility, but be cautious about the compound's stability at higher temperatures.

Q4: What are the recommended vehicles for different routes of administration?

A4: The choice of vehicle is critical for ensuring drug solubility, stability, and minimizing toxicity. Based on the solubility profile of this compound and general best practices for in vivo drug delivery, the following vehicles are recommended:

  • Oral (p.o.) Administration: For oral gavage, this compound can be formulated as a suspension in a vehicle such as 0.5% methylcellulose or a solution using co-solvents if the dose allows.

  • Intraperitoneal (i.p.) Injection: A common vehicle for IP injection of compounds dissolved in DMSO is a mixture of DMSO, PEG 400, and saline. The final concentration of DMSO should be kept as low as possible, ideally below 10%, to avoid peritoneal irritation.

  • Intravenous (i.v.) Injection: IV administration requires a vehicle that is well-tolerated and minimizes the risk of precipitation in the bloodstream. A solubilizing system containing DMSO, PEG 400, and saline is often used. The final DMSO concentration should be below 5% and the injection should be administered slowly to allow for rapid dilution in the blood.

Q5: What is a typical dosage range for this compound in animal studies?

A5: The effective dose of this compound will depend on the animal model, the route of administration, and the specific research question. A study in rats demonstrated that oral administration of this compound antagonized acetylcholine-induced bronchoconstriction with an ED50 value of 0.58 mg/kg. This serves as a useful starting point for dose-response studies. It is always recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions.

Q6: Are there any known stability issues with this compound in solution?

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound fumarate.

Table 1: Physicochemical and Solubility Data

PropertyValueSource
Molecular Weight 500.63 g/mol
Solubility in DMSO ≥ 50.06 mg/mL (100 mM)
Solubility in Ethanol ≥ 25.03 mg/mL (50 mM)
Storage Store at +4°C (solid form)

Table 2: In Vitro Potency and Selectivity

ReceptorKᵢ (nM)SpeciesSource
M3 4.2Human
M1 19Human
M2 490Human

Table 3: In Vivo Efficacy

Animal ModelRoute of AdministrationEffectED₅₀Source
RatOralAntagonism of ACh-induced bronchoconstriction0.58 mg/kg

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

  • Objective: To prepare a formulation of this compound suitable for oral gavage in rodents.

  • Materials:

    • This compound fumarate powder

    • Vehicle: 0.5% (w/v) methylcellulose in sterile water

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.

    • Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.

    • Add a small amount of the 0.5% methylcellulose vehicle to the tube to create a paste.

    • Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.

    • If necessary, sonicate the suspension for 5-10 minutes to reduce particle size and improve homogeneity.

    • Visually inspect the suspension for uniformity before each administration. Vortex briefly before drawing up each dose.

Protocol 2: Preparation of this compound for Intraperitoneal (i.p.) or Intravenous (i.v.) Injection

  • Objective: To prepare a clear, injectable solution of this compound for parenteral administration.

  • Materials:

    • This compound fumarate powder

    • Dimethyl sulfoxide (DMSO), sterile, injectable grade

    • Polyethylene glycol 400 (PEG 400), sterile

    • Tween 80, sterile

    • Sterile saline (0.9% NaCl)

    • Sterile, conical tubes

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Ensure the powder is completely dissolved.

    • For the final dosing solution, a common vehicle composition is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% sterile saline (v/v/v/v).

    • In a sterile conical tube, add the required volume of the this compound DMSO stock solution.

    • Add the PEG 400 and vortex thoroughly to mix.

    • Add the Tween 80 and vortex again until the solution is homogeneous.

    • Slowly add the sterile saline while vortexing to avoid precipitation.

    • Inspect the final solution to ensure it is clear and free of any particulate matter.

    • For IV administration, it is advisable to further dilute the solution with sterile saline to reduce the concentration of organic solvents, if the desired dose can still be achieved in an appropriate injection volume. The final DMSO concentration should ideally be below 5%.

Visualizations

Signaling Pathway of M3 Muscarinic Receptor Antagonism

M3_antagonism cluster_cell Smooth Muscle Cell ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds & Activates J104129 This compound J104129->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Initiates

Caption: Mechanism of this compound as an M3 muscarinic receptor antagonist.

Experimental Workflow for In Vivo Study

in_vivo_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_stock Prepare this compound Stock Solution (in DMSO) prep_dose Prepare Dosing Solution (e.g., with PEG400/Tween80/Saline) prep_stock->prep_dose administer Administer this compound or Vehicle (p.o., i.p., or i.v.) prep_dose->administer acclimatize Animal Acclimatization randomize Randomize Animals into Treatment Groups acclimatize->randomize randomize->administer challenge Experimental Challenge (e.g., Acetylcholine) administer->challenge measure Measure Physiological Response challenge->measure collect_data Data Collection measure->collect_data stat_analysis Statistical Analysis collect_data->stat_analysis interpret Interpretation of Results stat_analysis->interpret

References

Troubleshooting J-104129 variability in experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with J-104129. The information is presented in a question-and-answer format to address common issues that may lead to variability in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the muscarinic M3 receptor. Its primary mechanism of action is to block the binding of the endogenous agonist, acetylcholine (ACh), to the M3 receptor, thereby inhibiting downstream signaling pathways. This selectivity makes it a valuable tool for studying M3 receptor function.

Q2: What are the key binding affinities of this compound for different muscarinic receptor subtypes?

This compound exhibits significant selectivity for the M3 receptor over other muscarinic subtypes, particularly the M2 receptor. This selectivity is crucial for minimizing off-target effects in experimental systems.

Receptor SubtypeKᵢ (nM)
Human M119
Human M2490
Human M34.2

Q3: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C. When preparing stock solutions, it is recommended to use a suitable solvent such as DMSO or ethanol and store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of piperidine derivatives in aqueous solutions can be pH-dependent, with salt forms being more stable in acidic conditions and the free base being more prevalent in basic conditions. It is advisable to prepare fresh dilutions in aqueous buffers for each experiment.

Troubleshooting Guide

Issue 1: High variability in potency (IC₅₀/Kᵢ) measurements between experiments.

Possible Causes:

  • Compound Stability: this compound, as a piperidine derivative, may be susceptible to degradation in aqueous solutions, especially at certain pH values or after multiple freeze-thaw cycles.

  • Cell Line Variability: Different cell lines may express varying levels of the M3 receptor. Overexpression of the receptor can sometimes lead to artifacts and altered pharmacological responses.

  • Assay Conditions: Inconsistent incubation times, cell densities, or agonist concentrations can significantly impact the measured potency.

Troubleshooting Steps:

  • Compound Handling:

    • Prepare fresh stock solutions of this compound regularly.

    • Aliquot stock solutions to minimize freeze-thaw cycles.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level that does not affect cell viability or receptor function.

  • Cell Line Characterization:

    • Verify the expression level of the M3 receptor in your cell line using techniques like qPCR or western blotting.

    • If using a transiently transfected system, monitor transfection efficiency.

  • Assay Optimization:

    • Optimize and standardize incubation times for both the antagonist (this compound) and the agonist.

    • Use a consistent concentration of the agonist, typically the EC₅₀ or EC₈₀, for antagonist challenge assays.

    • Ensure a uniform cell density across all wells of your assay plate.

Issue 2: Unexpected or off-target effects observed at higher concentrations.

Possible Causes:

  • Loss of Selectivity: While this compound is highly selective for the M3 receptor, at higher concentrations, it may begin to interact with other muscarinic receptor subtypes (M1, M2) or other unrelated receptors, ion channels, or enzymes.

  • Compound Purity: Impurities in the compound batch could have their own biological activities.

Troubleshooting Steps:

  • Concentration-Response Curves:

    • Perform detailed concentration-response experiments to determine the optimal concentration range for M3 receptor antagonism.

    • Stay within the concentration range where this compound exhibits high selectivity.

  • Use of Control Cell Lines:

    • If possible, use a cell line that does not express the M3 receptor as a negative control to identify non-specific effects.

  • Verify Compound Purity:

    • If significant off-target effects are suspected, consider verifying the purity of your this compound stock.

Experimental Protocols

1. In Vitro Calcium Mobilization Assay

This protocol is a general guideline for measuring the antagonistic effect of this compound on M3 receptor-mediated calcium release in a cell-based assay.

  • Cell Seeding: Plate cells expressing the M3 receptor (e.g., CHO-M3 or HEK-M3) in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight to allow for adherence.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of a muscarinic agonist (e.g., acetylcholine or carbachol) at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Using a fluorescence plate reader with an integrated liquid handling system, add the agonist to the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 60-120 seconds).

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the peak response as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

2. Isolated Tissue (Smooth Muscle) Contraction Assay

This protocol provides a general framework for assessing the effect of this compound on agonist-induced smooth muscle contraction.

  • Tissue Preparation:

    • Isolate a smooth muscle tissue known to express M3 receptors (e.g., guinea pig ileum, rat trachea).

    • Cut the tissue into strips or rings and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Equilibration:

    • Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washing.

  • Antagonist Incubation:

    • Add this compound to the organ bath at the desired concentration and incubate for a specific period (e.g., 30-60 minutes).

  • Agonist Challenge:

    • Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., acetylcholine or carbachol) by adding increasing concentrations of the agonist to the bath.

    • Record the contractile response using an isometric force transducer.

  • Data Analysis:

    • Construct concentration-response curves for the agonist in the absence and presence of this compound.

    • Calculate the EC₅₀ values for the agonist under each condition.

    • A rightward shift in the agonist concentration-response curve in the presence of this compound indicates competitive antagonism. The pA₂ value can be calculated to quantify the antagonist potency.

Visualizations

M3_Signaling_Pathway ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Activates J104129 This compound J104129->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

Caption: M3 Muscarinic Receptor Signaling Pathway and Point of Inhibition by this compound.

Troubleshooting_Workflow Start High Variability in Experimental Results Check_Compound Check Compound Integrity & Handling Start->Check_Compound Check_Cells Evaluate Cell Line Characteristics Start->Check_Cells Check_Assay Review Assay Parameters Start->Check_Assay Sol_Prep Prepare Fresh Stock Solutions Check_Compound->Sol_Prep Freeze_Thaw Aliquot to Avoid Freeze-Thaw Cycles Check_Compound->Freeze_Thaw Receptor_Exp Verify M3 Receptor Expression Check_Cells->Receptor_Exp Cell_Health Monitor Cell Viability Check_Cells->Cell_Health Inc_Time Standardize Incubation Times Check_Assay->Inc_Time Agonist_Conc Use Consistent Agonist Concentration Check_Assay->Agonist_Conc Resolved Variability Resolved Sol_Prep->Resolved Freeze_Thaw->Resolved Receptor_Exp->Resolved Cell_Health->Resolved Inc_Time->Resolved Agonist_Conc->Resolved

Caption: Troubleshooting workflow for addressing variability in this compound experiments.

How to prevent J-104129 precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of J-104129 in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a potent and selective M3 muscarinic receptor antagonist. Like many small molecule drugs, it is a weakly basic compound with limited aqueous solubility, especially at neutral to alkaline pH. This can lead to precipitation in aqueous buffers, affecting the accuracy and reproducibility of in vitro and in vivo experiments.

Q2: What is the primary reason for this compound precipitation in aqueous solutions?

A2: The precipitation of this compound, which is supplied as a fumarate salt, is primarily due to its conversion from the more soluble protonated (charged) form to the less soluble neutral (free base) form as the pH of the solution increases. The predicted pKa of the basic tertiary amine in this compound is approximately 9.5. At pH values approaching and exceeding this pKa, the compound will be predominantly in its less soluble free base form.

Q3: How does the fumarate salt form of this compound affect its solubility?

A3: The fumarate salt form of this compound enhances its initial dissolution in aqueous solutions compared to the free base. Fumaric acid is a weak acid that helps to maintain a lower pH in the microenvironment of the dissolving particles, which keeps the this compound molecule in its protonated, more soluble state. However, the bulk pH of the buffer will ultimately determine the final solubility.

Q4: Can I dissolve this compound directly in my aqueous experimental buffer?

A4: It is generally not recommended to dissolve this compound directly in aqueous buffers, especially those with a neutral or alkaline pH, as this can lead to immediate precipitation. The recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into the aqueous buffer.

Q5: What is the recommended storage condition for this compound solutions?

A5: Concentrated stock solutions of this compound in DMSO can be stored at -20°C for several weeks. Aqueous working solutions should ideally be prepared fresh on the day of the experiment to minimize the risk of precipitation over time. If short-term storage of aqueous solutions is necessary, they should be kept at 4°C and visually inspected for any signs of precipitation before use.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the preparation and use of this compound in aqueous buffers.

Issue 1: Precipitation is observed immediately upon diluting the DMSO stock solution into my aqueous buffer.

Possible Cause Troubleshooting Step
High pH of the aqueous buffer The pH of your buffer is likely too high, causing the protonated this compound to convert to its less soluble free base. Lower the pH of your aqueous buffer to at least 2 pH units below the predicted pKa of 9.5 (i.e., pH ≤ 7.5). For optimal solubility, a pH range of 4.5 to 6.5 is recommended.
High final concentration of this compound The desired final concentration of this compound in the aqueous buffer may exceed its solubility at that specific pH. Try preparing a lower final concentration of the compound.
High percentage of DMSO in the final solution While DMSO aids in initial solubilization, a high final concentration can sometimes cause certain compounds to precipitate out of the aqueous phase. Ensure the final DMSO concentration in your working solution is low, typically ≤ 1%.
Buffer composition Certain buffer components can interact with the compound and reduce its solubility. If possible, try a different buffer system within the recommended pH range.

Issue 2: The this compound solution is initially clear but shows precipitation after some time.

Possible Cause Troubleshooting Step
Slow equilibration to the less soluble form Even if initially soluble, the compound may slowly equilibrate to its less soluble free base form over time, especially if the buffer pH is close to the pKa. Prepare fresh working solutions just before the experiment.
Temperature changes Solubility is often temperature-dependent. If the solution was prepared at room temperature and then stored at a lower temperature (e.g., 4°C), the solubility may decrease, leading to precipitation. Allow the solution to return to the experimental temperature and check for re-dissolution. Gentle warming and sonication may help.
Evaporation of solvent Over time, solvent evaporation can increase the concentration of this compound, leading to precipitation. Ensure your solution containers are well-sealed.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

  • Weigh the required amount of this compound fumarate powder.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate the solution gently until the compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution of this compound

  • Choose an appropriate aqueous buffer with a pH between 4.5 and 6.5.

  • Calculate the volume of the this compound DMSO stock solution needed to achieve the desired final concentration in your aqueous buffer.

  • While vortexing the aqueous buffer, add the calculated volume of the DMSO stock solution dropwise. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

  • Ensure the final concentration of DMSO in the working solution is kept to a minimum (ideally ≤ 1%).

  • Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, refer to the troubleshooting guide.

  • Use the freshly prepared aqueous working solution for your experiment promptly.

Table 1: Recommended Buffer Systems for this compound

Buffer SystempH RangeMolarity (mM)Notes
Acetate Buffer4.5 - 5.510 - 50Good choice for maintaining a stable acidic pH.
Citrate Buffer4.5 - 6.010 - 50Another suitable option for the acidic pH range.
MES Buffer5.5 - 6.710 - 50A Good's buffer that is often used in biological assays.
Phosphate Buffer6.0 - 7.410 - 50Use with caution, especially at pH values approaching 7.4, as solubility will be lower.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation Start Precipitation Observed Check_pH Is Buffer pH <= 7.5? Start->Check_pH Lower_pH Lower Buffer pH (Recommended: 4.5-6.5) Check_pH->Lower_pH No Check_Concentration Is Final Concentration Too High? Check_pH->Check_Concentration Yes Prepare_Fresh Prepare Fresh Solution Lower_pH->Prepare_Fresh Lower_Concentration Reduce Final Concentration Check_Concentration->Lower_Concentration Yes Check_DMSO Is Final DMSO > 1%? Check_Concentration->Check_DMSO No Lower_Concentration->Prepare_Fresh Lower_DMSO Reduce Final DMSO% Check_DMSO->Lower_DMSO Yes Check_DMSO->Prepare_Fresh No Lower_DMSO->Prepare_Fresh Success Clear Solution Prepare_Fresh->Success

Caption: Troubleshooting workflow for this compound precipitation.

Solubility_pH_Relationship pH-Dependent Solubility of this compound cluster_pH_Scale pH Scale cluster_Solubility Solubility State Low_pH Low pH (e.g., 4.5) Protonated This compound-H+ (Protonated, Soluble) Low_pH->Protonated Favors Neutral_pH Neutral pH (e.g., 7.4) Free_Base This compound (Free Base, Poorly Soluble) Neutral_pH->Free_Base Starts to Favor High_pH High pH (e.g., 9.5) High_pH->Free_Base Strongly Favors Protonated->Free_Base Equilibrium Shift with Increasing pH

Caption: Relationship between pH and the solubility of this compound.

J-104129 degradation and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of J-104129, a potent and selective M3 muscarinic receptor antagonist. Here you will find troubleshooting guidance for common experimental challenges, answers to frequently asked questions, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor.[1][2] It exhibits approximately 120-fold selectivity for the M3 receptor over the M2 receptor.[2] Its mechanism of action involves blocking the binding of the endogenous ligand, acetylcholine (ACh), to the M3 receptor, thereby inhibiting downstream signaling pathways.

Q2: What are the recommended storage and handling precautions for this compound?

Proper storage and handling are crucial to maintain the integrity of this compound.

  • Storage: The solid form of this compound should be stored at -20°C.[3][4] Once dissolved in a solvent, it should be stored at -80°C. It is recommended to use solutions soon after preparation and avoid long-term storage.

  • Handling: Avoid inhalation, and contact with skin and eyes. Use in a well-ventilated area. Personal protective equipment, such as gloves and safety goggles, should be worn. In case of contact, flush the affected area with copious amounts of water.

Q3: What are the potential degradation pathways for this compound?

  • Hydrolysis: The ester and amide functional groups in the this compound molecule could be susceptible to hydrolysis, especially under strong acidic or basic conditions.

  • Oxidation: The molecule may be sensitive to strong oxidizing agents.

  • Photodegradation: Prolonged exposure to light may lead to degradation. It is advisable to store solutions in light-protected containers.

It is important to note that this compound is reported to be stable under recommended storage conditions.

Q4: In which solvents is this compound soluble?

The solubility of this compound fumarate has been reported in the following solvents:

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO50.06100
Ethanol25.0350

Data is based on a molecular weight of 500.63. Batch-specific variations may occur.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no antagonist activity in cell-based assays Compound Degradation: Improper storage or handling of this compound stock solutions.Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Low Receptor Expression: The cell line used may have low or variable expression of the M3 receptor.Verify M3 receptor expression in your cell line using techniques like qPCR or western blotting. Consider using a cell line known to endogenously express high levels of the M3 receptor or a recombinant cell line.
Suboptimal Agonist Concentration: The concentration of the agonist used to stimulate the M3 receptor may be too high, making it difficult to observe competitive antagonism.Perform a dose-response curve for your agonist (e.g., acetylcholine or carbachol) to determine the EC80 concentration. Use this concentration for your antagonist experiments to ensure a sufficient window for inhibition.
Cell Health and Viability: Poor cell health can lead to inconsistent responses.Ensure cells are healthy and in the logarithmic growth phase before seeding for experiments. Maintain consistent cell seeding densities.
High background signal in fluorescence-based assays (e.g., calcium flux) Autofluorescence: The compound itself or impurities may be autofluorescent at the excitation/emission wavelengths used.Run a control plate with this compound alone (without cells or agonist) to check for autofluorescence. If significant, consider using a different detection method or wavelengths.
Assay Buffer Components: Components in the assay buffer may interfere with the fluorescent dye.Use a validated and recommended assay buffer for your specific calcium indicator dye.
Precipitation of this compound in aqueous assay buffer Low Aqueous Solubility: While soluble in organic solvents, this compound may have limited solubility in aqueous buffers, especially at higher concentrations.Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay buffer is kept low (typically ≤ 0.1%) and consistent across all wells. Prepare intermediate dilutions of this compound in assay buffer just before use.

Experimental Protocols

Key Experiment: In Vitro Cell-Based Calcium Flux Assay for M3 Receptor Antagonism

This protocol describes a common method to evaluate the antagonist activity of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing the M3 muscarinic receptor.

Materials:

  • HEK293 cells stably expressing the human M3 muscarinic receptor (or another suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • M3 receptor agonist (e.g., Acetylcholine or Carbachol)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black-walled, clear-bottom cell culture plates

  • Fluorescence plate reader with kinetic reading capabilities

Methodology:

  • Cell Seeding:

    • Seed the M3 receptor-expressing cells into 96-well black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) with 0.02% Pluronic F-127 in HBSS.

    • Aspirate the cell culture medium from the wells and add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Incubation:

    • During the dye incubation, prepare serial dilutions of this compound in HBSS.

    • After dye incubation, wash the cells twice with 100 µL of HBSS.

    • Add 50 µL of the this compound dilutions to the respective wells and incubate at 37°C for 15-30 minutes.

  • Agonist Stimulation and Signal Detection:

    • Prepare the M3 agonist solution in HBSS at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye.

    • Initiate kinetic reading and, after establishing a stable baseline, add 50 µL of the agonist solution to all wells simultaneously using an automated injector.

    • Continue recording the fluorescence signal for at least 60 seconds to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Normalize the data to the response of the agonist alone (positive control) and buffer alone (negative control).

    • Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

M3 Muscarinic Receptor Signaling Pathway

M3_Signaling_Pathway ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Contributes to J104129 This compound J104129->M3R Inhibits

Caption: Canonical signaling pathway of the M3 muscarinic receptor.

Experimental Workflow for this compound Antagonist Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture M3 Receptor- Expressing Cells Plate_Cells 2. Plate Cells in 96-well Plate Cell_Culture->Plate_Cells Dye_Loading 4. Load Cells with Calcium Dye Plate_Cells->Dye_Loading Prepare_Solutions 3. Prepare this compound and Agonist Solutions Compound_Incubation 5. Incubate with This compound Prepare_Solutions->Compound_Incubation Dye_Loading->Compound_Incubation Signal_Detection 6. Stimulate with Agonist & Measure Fluorescence Compound_Incubation->Signal_Detection Data_Normalization 7. Normalize Data Signal_Detection->Data_Normalization IC50_Calculation 8. Calculate IC50 Value Data_Normalization->IC50_Calculation

Caption: A typical experimental workflow for an M3 receptor antagonist assay.

References

Interpreting unexpected results with J-104129

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with J-104129. The information is designed to help interpret unexpected results and refine experimental approaches.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the muscarinic M3 receptor.[1] Its primary mechanism of action is to competitively block the binding of the endogenous neurotransmitter, acetylcholine, to M3 receptors, thereby inhibiting downstream signaling pathways.

Q2: The observed potency (IC50 or K_B) of this compound in my assay is different from the reported values. What could be the reason?

Discrepancies in potency can arise from several factors:

  • Assay Conditions: Differences in buffer composition, pH, temperature, and incubation time can all affect ligand binding.

  • Cell Line/Tissue Specificity: The expression levels of M3 receptors and the presence of other muscarinic receptor subtypes can vary between cell lines and tissues, influencing the apparent potency.

  • Radioligand Choice: In binding assays, the affinity of the radioligand used can impact the calculated inhibitory constant (Ki) of this compound.

  • Agonist Concentration: In functional assays, the concentration of the agonist used to stimulate the receptor will influence the IC50 value of the antagonist.

Q3: I am observing unexpected effects at high concentrations of this compound. Could this be due to off-target activity?

While this compound is highly selective for the M3 receptor over the M2 receptor, it does exhibit some activity at other muscarinic receptor subtypes, particularly the M1 receptor.[1] At higher concentrations, this compound may begin to antagonize these other receptors, leading to unexpected physiological responses. It is crucial to perform dose-response experiments and, if possible, use cell lines with defined muscarinic receptor expression to investigate potential off-target effects.

Q4: My experimental results with this compound are not consistent between experiments. What are the common sources of variability?

Inconsistent results are a common challenge in cell-based assays. Key sources of variability include:

  • Cell Culture Conditions: Variations in cell passage number, confluency, and serum lot can alter receptor expression and cellular responsiveness.

  • Compound Solubility: this compound fumarate has limited solubility in aqueous solutions. Improper dissolution or precipitation of the compound during the experiment will lead to inaccurate concentrations and variable results.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially when preparing serial dilutions, can introduce significant variability.

  • Incubation Times: Ensuring that all samples are incubated for the same duration is critical for reproducible results.

Data Presentation

This compound Binding Affinities and Solubility
ParameterValueSpeciesReceptor SubtypeReference
Ki 4.2 nMHumanM3[1]
Ki 19 nMHumanM1[1]
Ki 490 nMHumanM2[1]
Solubility in DMSO ≥ 100 mMN/AN/A
Solubility in Ethanol ≥ 50 mMN/AN/A

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the M3 muscarinic receptor using a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).

Materials:

  • Cell membranes prepared from a cell line expressing the human M3 receptor.

  • This compound

  • [³H]-NMS (or other suitable radioligand)

  • Atropine (for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters

  • Scintillation cocktail

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells in assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a final protein concentration of 50-100 µg/mL.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-NMS solution, and 100 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL of atropine solution (1 µM final concentration), 50 µL of [³H]-NMS solution, and 100 µL of membrane preparation.

    • Competition Binding: 50 µL of each this compound dilution, 50 µL of [³H]-NMS solution, and 100 µL of membrane preparation. (The final concentration of [³H]-NMS should be close to its Kd value).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay for M3 Receptor Function

This protocol measures the ability of this compound to inhibit agonist-induced calcium mobilization in cells expressing the M3 receptor.

Materials:

  • Cells expressing the human M3 receptor (e.g., CHO-M3 or HEK-M3)

  • This compound

  • A muscarinic agonist (e.g., carbachol or acetylcholine)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Addition: After incubation, wash the cells with HBSS. Add this compound at various concentrations to the appropriate wells and incubate for 15-30 minutes.

  • Measurement of Calcium Flux: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for each well. Inject the muscarinic agonist into each well and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the peak response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

M3_Signaling_Pathway cluster_cell Cell Membrane Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Binds Gq_alpha Gαq M3_Receptor->Gq_alpha Activates J104129 This compound J104129->M3_Receptor Blocks PLC PLC Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response PKC->Cellular_Response

Caption: M3 Muscarinic Receptor Signaling Pathway and the inhibitory action of this compound.

Troubleshooting_Workflow cluster_potency Potency Troubleshooting cluster_response Response Troubleshooting cluster_variability Variability Troubleshooting Start Unexpected Result Check_Potency Inconsistent or Incorrect Potency (IC50/Ki)? Start->Check_Potency Check_Response Atypical Cellular Response? Start->Check_Response Check_Variability High Inter-experiment Variability? Start->Check_Variability Verify_Concentration Verify this compound Concentration (e.g., Spectrophotometry) Check_Potency->Verify_Concentration Dose_Response Perform Full Dose-Response Curve Check_Response->Dose_Response Standardize_Cells Standardize Cell Culture (Passage #, Confluency) Check_Variability->Standardize_Cells Optimize_Assay Optimize Assay Conditions (pH, Temp, Incubation Time) Verify_Concentration->Optimize_Assay Check_Reagents Check Reagent Quality (Agonist, Radioligand) Optimize_Assay->Check_Reagents End Resolved Check_Reagents->End Off_Target Consider Off-Target Effects (e.g., M1, M2 antagonism) Dose_Response->Off_Target Use_Controls Use Selective Antagonists for other Muscarinic Receptors Off_Target->Use_Controls Use_Controls->End Check_Solubility Ensure Complete This compound Solubilization Standardize_Cells->Check_Solubility Review_Pipetting Review Pipetting Technique and Calibration Check_Solubility->Review_Pipetting Review_Pipetting->End

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

Experimental_Workflows cluster_binding Radioligand Binding Assay Workflow cluster_functional Calcium Flux Assay Workflow B1 Prepare Cell Membranes B2 Set up Assay Plate (Total, NSB, Competition) B1->B2 B3 Incubate to Equilibrium B2->B3 B4 Filter and Wash B3->B4 B5 Scintillation Counting B4->B5 B6 Data Analysis (IC50 -> Ki) B5->B6 F1 Plate Cells F2 Load with Calcium Sensitive Dye F1->F2 F3 Add this compound F2->F3 F4 Measure Baseline Fluorescence F3->F4 F5 Inject Agonist and Record Fluorescence F4->F5 F6 Data Analysis (IC50) F5->F6

Caption: Step-by-step workflows for key in vitro assays used to characterize this compound.

References

Validation & Comparative

A Comparative Guide to J-104129 and Other Selective M3 Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selective M3 muscarinic antagonist J-104129 with other prominent M3-selective antagonists, including darifenacin, solifenacin, and tiotropium. The information presented is based on available preclinical data to assist researchers in evaluating these compounds for further investigation.

Introduction to M3 Muscarinic Antagonists

Muscarinic M3 receptors, predominantly coupled to Gq proteins, play a crucial role in mediating smooth muscle contraction, glandular secretion, and other physiological processes. Selective antagonists of the M3 receptor are of significant therapeutic interest for conditions such as overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD). This compound is a novel compound that has demonstrated high selectivity for the M3 receptor over the M2 subtype, suggesting a potential for targeted therapeutic effects with a favorable side-effect profile. This guide offers a comparative analysis of its in vitro binding affinity and functional potency against established M3 antagonists.

Data Presentation

Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki in nM)
CompoundM1M2M3M4M5M3/M2 Selectivity Ratio
This compound Data not available490[1]4.2[1]Data not availableData not available116.7
Darifenacin ~28.2~251.22.5~251.2~15.8100.5
Solifenacin 26[2][3]170[2]121103114.2
Tiotropium Similar to M3Similar to M3High AffinityData not availableData not availableKinetically selective (rapid dissociation from M2)

Note: Ki values for Darifenacin were calculated from pKi values. Data for all five muscarinic receptor subtypes for this compound and Tiotropium were not available in the reviewed literature.

Table 2: Comparative Functional Data
CompoundAssayTissue/Cell LineParameterValue
This compound Acetylcholine-induced contractionIsolated rat tracheaKB (nM)3.3
Acetylcholine-induced bronchoconstrictionAnesthetized ratsED50 (mg/kg, p.o.)0.58
Darifenacin Carbachol-induced contractionPorcine detrusor musclepA28.5
Solifenacin Carbachol-induced contractionIsolated rat urinary bladderpA27.44
Tiotropium Cholinergic nerve-induced contractionGuinea-pig and human airways-Potent inhibitory effect

Direct comparative functional studies of this compound with darifenacin, solifenacin, and tiotropium in the same experimental model were not available in the reviewed literature.

Experimental Protocols

Radioligand Binding Assay (Representative Protocol)

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for muscarinic receptor subtypes.

1. Materials:

  • Cell Membranes: CHO-K1 cells stably expressing human recombinant M1, M2, M3, M4, or M5 muscarinic receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Non-specific Binding Control: Atropine (1 µM).

  • Test Compounds: this compound, darifenacin, solifenacin, tiotropium.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Instrumentation: Scintillation counter, 96-well filter plates.

2. Procedure:

  • Prepare cell membrane homogenates from the respective CHO-K1 cell lines.

  • In a 96-well plate, add assay buffer, a fixed concentration of [³H]-NMS (typically near its Kd value), and varying concentrations of the test compound.

  • For determining non-specific binding, a separate set of wells will contain the assay buffer, [³H]-NMS, and a high concentration of atropine.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the assay by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-NMS) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Smooth Muscle Contraction Assay (Representative Protocol)

This protocol describes a general method for evaluating the functional antagonism of M3 receptors in isolated smooth muscle tissue.

1. Materials:

  • Tissue: Isolated tissue preparations such as rat trachea or bladder strips.

  • Organ Bath: A temperature-controlled organ bath system with an isometric force transducer.

  • Agonist: Acetylcholine or carbachol.

  • Test Compounds: this compound and other M3 antagonists.

  • Physiological Salt Solution: Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2.

2. Procedure:

  • Dissect and prepare smooth muscle strips and mount them in the organ baths containing physiological salt solution at 37°C.

  • Allow the tissues to equilibrate under a resting tension for a defined period.

  • Perform a cumulative concentration-response curve to the agonist (e.g., acetylcholine) to establish a baseline contractile response.

  • After washing the tissues and allowing them to return to baseline, incubate them with a specific concentration of the test antagonist for a predetermined time.

  • Repeat the cumulative concentration-response curve to the agonist in the presence of the antagonist.

  • Repeat this process with different concentrations of the antagonist.

3. Data Analysis:

  • Construct concentration-response curves for the agonist in the absence and presence of the antagonist.

  • Determine the EC50 values (the concentration of the agonist that produces 50% of the maximal response) from these curves.

  • Calculate the dose ratio (DR) by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 in its absence.

  • Construct a Schild plot (log(DR-1) versus log[antagonist concentration]) to determine the pA2 value, which is a measure of the antagonist's potency. The KB value can be derived from the pA2 value.

Mandatory Visualization

M3_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Increased Intracellular Ca²⁺ IP3->Ca2 Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2->PKC Activation Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response Acetylcholine Acetylcholine (Agonist) Acetylcholine->M3R Binds & Activates J104129 This compound (Antagonist) J104129->M3R Binds & Blocks Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_functional In Vitro Functional Assay prep_membranes Prepare Cell Membranes (Expressing M3R) incubate_radioligand Incubate with [³H]-NMS & Test Compound prep_membranes->incubate_radioligand filter_wash Filter & Wash incubate_radioligand->filter_wash scintillation Scintillation Counting filter_wash->scintillation calc_ki Calculate Ki scintillation->calc_ki prep_tissue Prepare Isolated Tissue (e.g., Trachea) incubate_antagonist Incubate with Test Compound prep_tissue->incubate_antagonist agonist_crc Generate Agonist Concentration-Response Curve incubate_antagonist->agonist_crc measure_contraction Measure Contraction agonist_crc->measure_contraction calc_potency Calculate pA₂ / K_B measure_contraction->calc_potency

References

A Comparative Analysis of J-104129 and 4-DAMP: Selectivity Profiles at Muscarinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology and drug development, the nuanced differences between receptor antagonists can be pivotal in designing targeted therapies. This guide provides a detailed comparison of two prominent muscarinic acetylcholine receptor antagonists, J-104129 and 4-DAMP (4-diphenylacetoxy-N-methylpiperidine methiodide), with a focus on their selectivity profiles, supported by experimental data and methodologies.

Selectivity and Affinity Profile

This compound is a highly selective antagonist for the M3 muscarinic receptor subtype. In contrast, 4-DAMP, while also exhibiting high affinity for the M3 receptor, demonstrates significant affinity for other muscarinic receptor subtypes, particularly M1 and M5.

Data Presentation: Binding Affinities

The following table summarizes the binding affinities (Ki or IC50 values in nM) of this compound and 4-DAMP for the five muscarinic receptor subtypes (M1-M5). Lower values indicate higher affinity.

Receptor SubtypeThis compound (Ki, nM)4-DAMP (IC50/KD, nM)
M1 -~7.2 (KD, aziridinium derivative)[1]
M2 490[2]15,000 (IC50)[3], 43 (KD, aziridinium derivative)[1]
M3 4.2[4]0.4 (IC50), 7.2 (KD, aziridinium derivative)
M4 -~7.2 (KD, aziridinium derivative)
M5 -~7.2 (KD, aziridinium derivative)

This compound exhibits a remarkable 120-fold selectivity for the M3 receptor over the M2 receptor. This high degree of selectivity is a key characteristic that distinguishes it from 4-DAMP. Functional assays in isolated rat trachea have shown this compound to potently antagonize acetylcholine-induced responses with a KB value of 3.3 nM.

4-DAMP is a potent M3 antagonist, but it also binds with high affinity to M1 and M5 receptors and with lower affinity to the M2 receptor. This broader selectivity profile means that 4-DAMP can be a useful tool for studying systems where these other muscarinic receptor subtypes are involved.

Experimental Protocols

The binding affinities presented above are typically determined using radioligand binding assays. Below is a generalized protocol for such an assay.

Radioligand Binding Assay Protocol

This protocol outlines the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound (like this compound or 4-DAMP) for a specific muscarinic receptor subtype.

  • Membrane Preparation:

    • Cells stably expressing a single subtype of human muscarinic acetylcholine receptor (e.g., CHO-K1 cells) are cultured and harvested.

    • The cells are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the Bradford assay.

  • Competitive Binding Assay:

    • A constant concentration of a radiolabeled ligand that binds to the target receptor (e.g., [3H]-N-methylscopolamine, [3H]-NMS) is used.

    • Increasing concentrations of the unlabeled test compound (the "competitor") are added to a series of tubes or wells.

    • A fixed amount of the prepared cell membranes is added to each tube/well.

    • The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed quickly with cold buffer to remove any unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.

    • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

    • The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Signaling Pathways

The selectivity of this compound and 4-DAMP for different muscarinic receptor subtypes is crucial because these subtypes are coupled to distinct intracellular signaling pathways.

  • M1, M3, and M5 receptors are primarily coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 receptors are coupled to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels.

The following diagrams illustrate these signaling pathways.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Ligand Acetylcholine Receptor M1 / M3 / M5 Receptor Ligand->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca_release->Cellular_Response PKC->Cellular_Response

Gq-coupled Muscarinic Receptor Signaling Pathway

Gi_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_channel Ligand Acetylcholine Receptor M2 / M4 Receptor Ligand->Receptor Binds G_protein Gi/o Receptor->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Inhibition Inhibition of Cellular Response PKA->Cellular_Response_Inhibition K_efflux K⁺ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization

Gi-coupled Muscarinic Receptor Signaling Pathway

Experimental Workflow

The following diagram outlines a typical workflow for determining the selectivity profile of a compound like this compound or 4-DAMP.

Experimental_Workflow start Start: Synthesize Test Compound cell_culture Culture cells expressing specific muscarinic receptor subtypes (M1-M5) start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep radioligand_assay Perform competitive radioligand binding assays for each subtype membrane_prep->radioligand_assay data_analysis Analyze data to determine IC50 and Ki values radioligand_assay->data_analysis selectivity_profile Determine Selectivity Profile data_analysis->selectivity_profile functional_assays Perform functional assays (e.g., calcium mobilization, cAMP inhibition) selectivity_profile->functional_assays in_vivo_studies Conduct in vivo studies (e.g., bronchoconstriction model) functional_assays->in_vivo_studies end End: Characterized Antagonist in_vivo_studies->end

Workflow for Characterizing Muscarinic Antagonists

Conclusion

This compound stands out as a highly selective M3 muscarinic receptor antagonist, offering a valuable tool for specifically targeting this receptor subtype in research and potentially in therapeutic applications, such as obstructive airway diseases. In contrast, 4-DAMP, while a potent M3 antagonist, exhibits a broader selectivity profile, also potently antagonizing M1 and M5 receptors. This makes 4-DAMP a suitable probe for systems where these receptor subtypes are of interest. The choice between these two antagonists will ultimately depend on the specific research question and the desired level of receptor subtype selectivity.

References

J-104129: A Comparative Analysis of G-Protein Coupled Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of J-104129, a potent and selective muscarinic M3 receptor antagonist. The focus is to objectively present its performance with respect to G-Protein Coupled Receptor (GPCR) cross-reactivity, supported by available experimental data. This document will delve into its selectivity profile, the methodologies used to ascertain it, and the implications for its therapeutic use.

Introduction to this compound

This compound is a selective antagonist of the muscarinic acetylcholine M3 receptor.[1] Developed for the potential treatment of obstructive airway diseases, its efficacy is rooted in its ability to block acetylcholine-induced bronchoconstriction, which is primarily mediated by the M3 receptor on airway smooth muscle. A critical aspect of the pharmacological profile of any GPCR-targeted drug is its selectivity. Undesired interactions with other GPCRs can lead to off-target effects and potential adverse reactions. This guide examines the known cross-reactivity of this compound with other GPCRs, with a particular focus on its selectivity over other muscarinic receptor subtypes.

Selectivity Profile of this compound

The primary selectivity data available for this compound demonstrates its high affinity for the muscarinic M3 receptor with significantly lower affinity for the M1 and M2 subtypes. This selectivity is crucial as the M2 receptor is involved in the regulation of heart rate, and antagonism of this receptor can lead to cardiovascular side effects.

Table 1: Comparative Binding Affinities of this compound for Human Muscarinic Receptor Subtypes
Receptor SubtypeBinding Affinity (Ki) in nMSelectivity Ratio (M2/M3)Selectivity Ratio (M1/M3)
M1 19-4.5-fold
M2 490117-fold-
M3 4.2--

Data sourced from publicly available pharmacological studies.[1]

This high degree of selectivity for the M3 receptor over the M2 receptor is a key characteristic of this compound.[1] While comprehensive screening data against a wider panel of unrelated GPCRs is not extensively published in the public domain, the pronounced selectivity within the muscarinic family suggests a well-designed molecule with a specific target interaction profile.

Signaling Pathway of the Muscarinic M3 Receptor

The muscarinic M3 receptor is a Gq/11-coupled GPCR. Upon activation by its endogenous ligand, acetylcholine, it initiates a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent smooth muscle contraction. This compound acts as a competitive antagonist at this receptor, preventing acetylcholine from binding and thereby inhibiting this signaling pathway.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R Muscarinic M3 Receptor Gq Gq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) ACh->M3R Binds & Activates J104129 This compound J104129->M3R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: Signaling pathway of the muscarinic M3 receptor and the antagonistic action of this compound.

Experimental Protocols for Assessing GPCR Cross-Reactivity

To determine the selectivity of a compound like this compound against a broad range of GPCRs, a tiered screening approach is typically employed. This involves initial binding assays followed by functional assays for any identified "hits."

Radioligand Binding Assays

These assays are a common primary screening method to assess the affinity of a compound for a specific receptor.

  • Objective: To determine the binding affinity (Ki) of this compound for a panel of GPCRs.

  • Principle: This is a competitive binding assay where the test compound (this compound) competes with a known radiolabeled ligand for binding to the target receptor.

  • General Protocol:

    • Membrane Preparation: Cell membranes expressing the target GPCR are prepared from recombinant cell lines or native tissues.

    • Assay Buffer: A suitable buffer is prepared to maintain the stability and functionality of the receptors.

    • Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of this compound are incubated with the receptor-containing membranes.

    • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

    • Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

    • Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.

  • Calcium Mobilization Assay (for Gq-coupled receptors):

    • Principle: Gq-coupled receptors, like the M3 receptor, signal through an increase in intracellular calcium. This assay measures changes in intracellular calcium levels in response to receptor activation or inhibition.

    • General Protocol:

      • Cell Culture: Cells expressing the target Gq-coupled GPCR are cultured in microplates.

      • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

      • Compound Addition: this compound is added to the cells and incubated.

      • Agonist Stimulation: A known agonist for the receptor is added to stimulate a calcium response.

      • Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium, is measured using a fluorescence plate reader.

      • Data Analysis: The ability of this compound to inhibit the agonist-induced calcium mobilization is quantified to determine its antagonist potency (IC50).

  • cAMP Accumulation Assay (for Gs- and Gi-coupled receptors):

    • Principle: Gs-coupled receptors stimulate the production of cyclic AMP (cAMP), while Gi-coupled receptors inhibit it. This assay measures changes in intracellular cAMP levels.

    • General Protocol:

      • Cell Culture: Cells expressing the target Gs- or Gi-coupled GPCR are cultured.

      • Compound Incubation: Cells are incubated with this compound.

      • Stimulation/Inhibition: For Gs-coupled receptors, an agonist is added. For Gi-coupled receptors, an agent like forskolin (which stimulates adenylyl cyclase) is added along with the agonist.

      • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA).

      • Data Analysis: The effect of this compound on agonist-induced cAMP production (for Gs) or inhibition of forskolin-stimulated cAMP production (for Gi) is determined to assess its functional activity.

GPCR_Screening_Workflow Start This compound Primary_Screening Primary Screening: Radioligand Binding Assays (GPCR Panel) Start->Primary_Screening Data_Analysis_1 Determine Ki Values Primary_Screening->Data_Analysis_1 Hit_Identification Identify Off-Target 'Hits' (Significant Binding) Data_Analysis_1->Hit_Identification No_Hits No Significant Cross-Reactivity Hit_Identification->No_Hits No Secondary_Screening Secondary Screening: Functional Assays Hit_Identification->Secondary_Screening Yes Functional_Assay_Types e.g., Calcium Mobilization (Gq) cAMP Accumulation (Gs/Gi) Secondary_Screening->Functional_Assay_Types Data_Analysis_2 Determine Functional Activity (Agonist/Antagonist/Inverse Agonist) Secondary_Screening->Data_Analysis_2 Final_Profile Comprehensive Cross-Reactivity Profile Data_Analysis_2->Final_Profile

Caption: A typical experimental workflow for determining the GPCR cross-reactivity profile of a compound.

Conclusion

This compound is a highly selective muscarinic M3 receptor antagonist, with a particularly favorable selectivity profile against the M2 receptor subtype, which is important for minimizing potential cardiovascular side effects. While extensive public data on its cross-reactivity with a broader range of GPCR families is limited, the principles and methodologies for such an assessment are well-established in the field of pharmacology. The detailed experimental protocols provided in this guide serve as a reference for the types of studies that are crucial for a comprehensive understanding of a drug candidate's selectivity and potential for off-target effects. For researchers in drug development, the case of this compound underscores the importance of designing and characterizing compounds with high target selectivity to ensure a favorable safety and efficacy profile.

References

A Comparative Guide to the In Vivo Efficacy of J-104129 and Ipratropium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of two muscarinic receptor antagonists, J-104129 and ipratropium. The information presented is based on available preclinical and clinical data to assist researchers in understanding the pharmacological distinctions and potential therapeutic advantages of a selective M3 antagonist over a non-selective agent.

Introduction

Both this compound and ipratropium are anticholinergic agents that induce bronchodilation by blocking muscarinic acetylcholine receptors in the airways. However, their efficacy and side-effect profiles are influenced by their differing selectivity for muscarinic receptor subtypes. Ipratropium is a non-selective antagonist, impacting M1, M2, and M3 receptors, while this compound is a potent and selective M3 receptor antagonist.[1][2][3] This difference in receptor affinity is a critical factor in their overall in vivo effects.

Mechanism of Action and Signaling Pathways

The primary mechanism for bronchodilation for both compounds is the antagonism of M3 muscarinic receptors on airway smooth muscle, which prevents acetylcholine-induced bronchoconstriction.[4][5] However, ipratropium's concurrent blockade of M2 autoreceptors on presynaptic cholinergic nerve terminals can lead to an increase in acetylcholine release, potentially counteracting its bronchodilatory effect and, in some cases, leading to paradoxical bronchoconstriction. This compound, by selectively targeting M3 receptors, is hypothesized to provide effective bronchodilation without the confounding effects of M2 receptor blockade.

Below are diagrams illustrating the signaling pathways affected by ipratropium and this compound.

cluster_presynaptic Presynaptic Nerve Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Airway Smooth Muscle Cell Vagus Vagus Nerve Stimulation ACh_release Acetylcholine (ACh) Release Vagus->ACh_release M2 M2 Autoreceptor ACh_release->M2 Negative Feedback ACh ACh ACh_release->ACh M2->ACh_release Inhibits M3 M3 Receptor ACh->M3 Contraction Bronchoconstriction M3->Contraction Ipratropium Ipratropium Ipratropium->M2 Blocks Ipratropium->M3 Blocks

Diagram 1: Ipratropium's Non-Selective Antagonism

cluster_presynaptic Presynaptic Nerve Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Airway Smooth Muscle Cell Vagus Vagus Nerve Stimulation ACh_release Acetylcholine (ACh) Release Vagus->ACh_release M2 M2 Autoreceptor ACh_release->M2 Negative Feedback ACh ACh ACh_release->ACh M2->ACh_release Inhibits M3 M3 Receptor ACh->M3 Contraction Bronchodilation M3->Contraction J104129 This compound J104129->M3 Selectively Blocks

Diagram 2: this compound's Selective M3 Antagonism

Comparative Efficacy Data

ParameterThis compoundIpratropiumReference
Receptor Selectivity Selective M3 antagonist (~120-fold selectivity over M2)Non-selective M1/M2/M3 antagonist
In Vivo Model Male Sprague-Dawley ratsAnesthetized dogs
Efficacy Endpoint Antagonism of ACh-induced bronchoconstrictionChange in airway cross-sectional area
Effective Dose ED50 of 0.58 mg/kg (oral)0.01-0.1 mg/ml (inhaled) associated with bronchoconstriction; higher doses lead to bronchodilation
Key Finding Durable bronchodilatory action lasting over 10 hours.Low doses can cause airway constriction due to preferential M2 blockade.

Experimental Protocols

This compound: Antagonism of Acetylcholine-Induced Bronchoconstriction in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Methodology: The study evaluated the ability of orally administered this compound to antagonize bronchoconstriction induced by acetylcholine (ACh).

  • Drug Administration: this compound was administered orally at a single dose of 10 mg/kg.

  • Efficacy Measurement: The primary endpoint was the dose-dependent inhibition of ACh-induced bronchoconstriction, from which an ED50 value was calculated. The duration of the bronchodilatory effect was also observed.

  • Results: this compound demonstrated a potent antagonism of ACh-induced bronchoconstriction with an ED50 of 0.58 mg/kg and a prolonged bronchodilatory effect of over 10 hours.

cluster_setup Experimental Setup cluster_procedure Procedure cluster_outcome Outcome Animal Male Sprague-Dawley Rats Drug_Admin Oral Administration of this compound (10 mg/kg) Animal->Drug_Admin Induction Induce Bronchoconstriction with Acetylcholine (ACh) Drug_Admin->Induction Measurement Measure Inhibition of Bronchoconstriction Induction->Measurement Calculation Calculate ED50 Measurement->Calculation Efficacy Potent Antagonism of ACh-induced Bronchoconstriction Calculation->Efficacy Duration Durable Bronchodilatory Action (>10 hours) Efficacy->Duration

Diagram 3: this compound Experimental Workflow
Ipratropium: In Vivo Effects on Airway Size in Dogs

  • Animal Model: Six anesthetized dogs.

  • Methodology: High-resolution computed tomography was used to measure changes in the cross-sectional area of conducting airways following the administration of cumulative doses of ipratropium.

  • Drug Administration: Ipratropium was administered in concentrations of 0.01 and 0.1 mg/ml.

  • Efficacy Measurement: The change in airway cross-sectional area from baseline was measured.

  • Results: At concentrations of 0.01 and 0.1 mg/ml, ipratropium constricted the airways. This bronchoconstrictor effect was abolished by pretreatment with gallamine, a selective M2 receptor blocker, after which ipratropium induced bronchodilation. This suggests that at lower doses, ipratropium's blockade of M2 receptors is the dominant effect.

cluster_setup Experimental Setup cluster_procedure Procedure cluster_outcome Outcome Animal Anesthetized Dogs Baseline Baseline Airway Measurement Animal->Baseline Imaging High-Resolution CT Scanner Drug_Admin Administer Cumulative Doses of Ipratropium Baseline->Drug_Admin Measurement Measure Changes in Airway Cross-Sectional Area Drug_Admin->Measurement Low_Dose Low Doses (0.01-0.1 mg/ml): Bronchoconstriction Measurement->Low_Dose High_Dose Higher Doses: Bronchodilation Measurement->High_Dose

Diagram 4: Ipratropium Experimental Workflow

Conclusion

The available data suggests that this compound's M3 selectivity may offer a more favorable profile for achieving consistent bronchodilation compared to the non-selective antagonist ipratropium. By avoiding the blockade of M2 autoreceptors, this compound is less likely to induce the paradoxical bronchoconstriction that can be observed with ipratropium at certain doses. The long duration of action observed for this compound in preclinical models also suggests its potential as a long-acting bronchodilator. Further head-to-head in vivo studies are warranted to definitively establish the comparative efficacy and safety of these two compounds.

References

A Comparative Analysis of J-104129 and Darifenacin for Overactive Bladder Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the muscarinic M3 receptor antagonists J-104129 and darifenacin, with a focus on their potential applications in overactive bladder (OAB) research. While both compounds exhibit high affinity and selectivity for the M3 receptor, the available research data is significantly more extensive for darifenacin in the context of OAB. This document aims to present the existing experimental data for both compounds to aid researchers in making informed decisions for future studies.

Introduction to this compound and Darifenacin

Overactive bladder is a clinical syndrome characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. The primary pharmacological treatment for OAB involves the use of muscarinic receptor antagonists, which block the action of acetylcholine on the muscarinic receptors of the detrusor muscle, thereby reducing involuntary bladder contractions. The M3 muscarinic receptor is the principal subtype involved in mediating these contractions.

Darifenacin is a well-established, potent, and selective M3 muscarinic receptor antagonist approved for the treatment of OAB.[1] Its efficacy and safety have been demonstrated in numerous preclinical and clinical studies.[2][3][4][5]

This compound is a novel and highly selective M3 muscarinic receptor antagonist that has been primarily investigated for its bronchodilatory effects in preclinical models of airway disease. While its high M3 selectivity suggests potential for OAB treatment, to date, there is a lack of published research specifically evaluating its efficacy in preclinical or clinical models of overactive bladder.

Mechanism of Action and Signaling Pathway

Both this compound and darifenacin are competitive antagonists of the M3 muscarinic receptor. The binding of acetylcholine to M3 receptors on the detrusor smooth muscle of the bladder initiates a signaling cascade that leads to muscle contraction. This process is primarily mediated through the Gq/11 protein pathway.

Activation of the M3 receptor by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration leads to the activation of calcium-dependent signaling pathways that ultimately result in smooth muscle contraction. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which can further contribute to the contractile response.

Additionally, the RhoA/Rho-kinase pathway has been implicated in M3 receptor-mediated bladder contraction, contributing to the sensitization of the contractile apparatus to Ca2+. By blocking the M3 receptor, this compound and darifenacin inhibit these signaling pathways, leading to relaxation of the detrusor muscle and a reduction in intravesical pressure.

M3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes J104129 This compound J104129->M3R Blocks Darifenacin Darifenacin Darifenacin->M3R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca2+ (cytosolic) SR->Ca2_cyto Releases Ca2+ Ca2_store Ca2+ (stored) Contraction Detrusor Muscle Contraction Ca2_cyto->Contraction Leads to Ca2_cyto->PKC Co-activates PKC->Contraction Contributes to

Figure 1: M3 Muscarinic Receptor Signaling Pathway in Detrusor Muscle.

Comparative Quantitative Data

The following tables summarize the available quantitative data for this compound and darifenacin. It is important to note the absence of data for this compound in OAB-specific models.

Table 1: Muscarinic Receptor Binding Affinities (pKi)
CompoundM1M2M3M4M5M3/M2 SelectivityReference
This compound -7.328.38--~115-fold(Bioorg Med Chem. 1999)
Darifenacin 8.27.49.17.38.0~50-fold(Enablex FDA Label)

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Preclinical Efficacy in Bladder Models
CompoundModelKey FindingsReference
This compound No data available for bladder models--
Darifenacin Human isolated detrusor stripsPotent antagonist of carbachol-induced contractions (pA2 = 9.34)
Porcine detrusor and urothelium/lamina propriaSignificantly reduced maximum contraction responses to carbachol. Also showed inhibitory effects on non-muscarinic pathways.
Table 3: Clinical Efficacy of Darifenacin in Overactive Bladder (12-week studies)
ParameterDarifenacin 7.5 mg (change from baseline)Darifenacin 15 mg (change from baseline)Placebo (change from baseline)Reference
Incontinence Episodes per week -68.4%-76.8%-(BJU Int. 2005)
Micturition Frequency per day -1.9-2.3-1.1(Int J Clin Pract. 2007)
Urgency Episodes per day -2.6-2.9-1.6(Int J Clin Pract. 2007)

Experimental Protocols

Receptor Binding Affinity Assay

A standardized method to determine the binding affinity of a compound to muscarinic receptors involves a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of the test compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Chinese Hamster Ovary (CHO-K1) cells stably expressing recombinant human M1, M2, M3, M4, or M5 receptors.

  • Membrane preparations from these cells.

  • Radioligand: [N-methyl-3H]-scopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB).

  • Test compounds: this compound and darifenacin at various concentrations.

  • Non-specific binding control: Atropine (a non-selective muscarinic antagonist) at a high concentration (e.g., 1 µM).

  • Assay buffer (e.g., HEPES buffer, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellMembranes Cell Membranes (with M1-M5 receptors) Incubation Incubate Membranes, Radioligand, and Test Compound CellMembranes->Incubation Radioligand Radioligand ([3H]-NMS) Radioligand->Incubation TestCompound Test Compound (this compound or Darifenacin) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 ChengPrusoff Cheng-Prusoff Equation IC50->ChengPrusoff Ki Calculate Ki ChengPrusoff->Ki

Figure 2: Workflow for Receptor Binding Affinity Assay.

In Vitro Functional Assay (Organ Bath)

This protocol assesses the functional antagonism of the test compounds on bladder muscle contractility.

Objective: To determine the potency of the test compound in inhibiting agonist-induced contractions of isolated bladder tissue.

Materials:

  • Animal or human bladder tissue (e.g., from cystectomy patients).

  • Dissected strips of detrusor muscle.

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Isometric force transducers.

  • Data acquisition system.

  • Muscarinic agonist (e.g., carbachol).

  • Test compounds: this compound and darifenacin.

Procedure:

  • Mount the detrusor muscle strips in the organ baths under a resting tension.

  • Allow the tissue to equilibrate.

  • Induce contractions with a cumulative concentration-response curve to carbachol.

  • Wash the tissue and allow it to return to baseline.

  • Incubate the tissue with a specific concentration of the test compound (this compound or darifenacin) for a set period.

  • Repeat the cumulative concentration-response curve to carbachol in the presence of the antagonist.

  • Analyze the rightward shift of the concentration-response curve to determine the antagonist's potency, often expressed as a pA2 value.

Discussion and Future Directions

The available data clearly establishes darifenacin as a potent and selective M3 muscarinic receptor antagonist with proven efficacy in treating overactive bladder. Its pharmacological profile has been extensively characterized, providing a solid foundation for its clinical use.

This compound demonstrates high selectivity for the M3 receptor over the M2 receptor, a desirable characteristic for an OAB therapeutic, as M2 receptor antagonism can lead to undesirable cardiac side effects. However, the lack of published research on this compound in the context of bladder function is a significant knowledge gap.

For researchers and drug development professionals, the following future directions are proposed:

  • Preclinical evaluation of this compound for OAB: In vitro functional assays using isolated bladder tissues and in vivo cystometry studies in animal models of OAB are necessary to determine the efficacy and potency of this compound in a relevant physiological context.

  • Direct comparative studies: Head-to-head preclinical studies comparing this compound and darifenacin would provide valuable insights into their relative potencies and selectivities for the bladder.

  • Safety and tolerability profiling of this compound: In vivo studies should also assess the potential side effects of this compound, particularly on salivary secretion and cardiovascular function, to determine its therapeutic index compared to existing OAB treatments like darifenacin.

References

Confirming J-104129 Target Engagement in Tissue Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to confirm target engagement of J-104129, a potent and highly selective M3 muscarinic acetylcholine receptor (M3R) antagonist, in tissue samples. This compound exhibits approximately 120-fold selectivity for the M3 receptor over the M2 receptor, with a Ki of 4.2 nM for M3 and 490 nM for M2.[1] This high selectivity makes it a valuable tool for studying M3R function and a potential therapeutic agent. This document outlines key experimental approaches, compares this compound with other common M3R antagonists, and provides detailed protocols to aid in experimental design.

Comparison of this compound with Alternative M3R Antagonists

The selection of an appropriate M3R antagonist is critical for specific and reliable experimental outcomes. This compound's high selectivity offers a distinct advantage over less selective compounds. Below is a comparison of this compound with other widely used M3R antagonists.

CompoundTarget(s)Ki (nM) for human M3RSelectivity (M3 vs M2)Tissue Functional Potency (pA2)Key Characteristics
This compound M3R Antagonist 4.2 [1]~120-fold [1]~8.5 (Rat Trachea, KB) [1]High M3 selectivity, potent antagonist of acetylcholine-induced responses.[1]
DarifenacinM3R Antagonist0.8 - 2.5~8-15-fold8.5 - 9.1 (Guinea Pig Bladder)M3 selective, widely used for overactive bladder.
TolterodineMuscarinic Antagonist2.9 - 5.0Non-selective to slightly M2 selective7.4 - 8.4 (Guinea Pig Bladder)Non-selective, active metabolite (5-hydroxymethyl tolterodine) has similar profile.
OxybutyninMuscarinic Antagonist6.3 - 10Non-selective7.2 - 7.9 (Guinea Pig Bladder)Non-selective with significant anticholinergic side effects.
4-DAMPM3R Antagonist0.3 - 1.0~8-fold8.9 - 9.5 (Rat/Human Bladder)Potent and M3 selective, commonly used as a research tool.

Experimental Approaches to Confirm Target Engagement

Confirming that a compound interacts with its intended target in a complex biological sample is a critical step in drug development. The following are established methods to demonstrate this compound target engagement in tissue samples.

Functional Tissue Bath Assays (Organ Bath)

This classic pharmacological technique directly measures the physiological response of an isolated tissue to a drug. For this compound, its ability to antagonize agonist-induced muscle contraction in tissues rich in M3 receptors, such as the trachea or urinary bladder, provides direct evidence of target engagement.

A Isolate Tissue (e.g., Trachea, Bladder) B Mount in Organ Bath (Krebs-Henseleit solution, 37°C, 95% O2/5% CO2) A->B C Equilibrate and Establish Baseline Tension B->C D Construct Agonist (e.g., Carbachol) Concentration-Response Curve C->D E Incubate with this compound (or alternative antagonist) D->E F Construct Second Agonist Concentration-Response Curve E->F G Data Analysis (Schild Plot, pA2 determination) F->G

Caption: Workflow for a functional tissue bath experiment.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to verify target engagement in a cellular environment, including tissue samples. It relies on the principle that drug binding stabilizes the target protein, leading to an increase in its melting temperature.

A Tissue Homogenization or Cell Lysis B Incubate Lysate with This compound or Vehicle A->B C Heat Shock (Temperature Gradient) B->C D Centrifugation to Separate Soluble and Aggregated Proteins C->D E Protein Quantification of Soluble Fraction (e.g., Western Blot, ELISA) D->E F Generate Melt Curve and Determine Thermal Shift E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

M3 Muscarinic Receptor Signaling Pathway

This compound exerts its effect by blocking the canonical Gq-coupled signaling pathway activated by acetylcholine. Understanding this pathway is crucial for designing downstream functional assays.

cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Contraction) Ca2->Response Mediates PKC->Response Phosphorylates Downstream Targets J104129 This compound J104129->M3R Blocks

Caption: M3 muscarinic receptor signaling pathway.

Detailed Experimental Protocols

Protocol 1: In Vitro Bladder Contraction Assay

This protocol details the measurement of this compound's antagonism of carbachol-induced contractions in isolated rodent bladder strips.

Materials:

  • Rodent (rat or guinea pig) urinary bladder

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.7 mM glucose)

  • Carbachol (agonist)

  • This compound and other antagonists

  • Organ bath system with isometric force transducers

  • 95% O2 / 5% CO2 gas mixture

Procedure:

  • Euthanize the animal according to approved ethical protocols and immediately excise the urinary bladder.

  • Place the bladder in ice-cold Krebs-Henseleit solution.

  • Prepare longitudinal bladder smooth muscle strips (approximately 10 mm x 2 mm).

  • Mount the strips in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.

  • Apply an initial tension of 1 g and allow the tissues to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

  • Perform a viability test by stimulating the tissue with a high concentration of KCl (e.g., 80 mM).

  • After washout and re-equilibration, construct a cumulative concentration-response curve for carbachol (e.g., 1 nM to 100 µM).

  • Wash the tissues and allow them to return to baseline.

  • Incubate the tissues with a known concentration of this compound (or an alternative antagonist) for a predetermined time (e.g., 30-60 minutes).

  • In the presence of the antagonist, construct a second cumulative concentration-response curve for carbachol.

  • Repeat steps 8-10 with increasing concentrations of the antagonist.

  • Data Analysis: Calculate the dose ratio for each antagonist concentration and construct a Schild plot to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a 2-fold rightward shift in the agonist's concentration-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Tissue Samples

This protocol provides a framework for performing CETSA on tissue homogenates to confirm this compound target engagement.

Materials:

  • Tissue of interest (e.g., smooth muscle, salivary gland)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • This compound

  • Thermal cycler or heating block

  • Ultracentrifuge

  • Western blotting or ELISA reagents for M3R detection

Procedure:

  • Harvest fresh tissue and immediately place it on ice.

  • Homogenize the tissue in ice-cold PBS with protease inhibitors.

  • Determine the protein concentration of the homogenate.

  • Aliquot the homogenate and treat with this compound or vehicle (DMSO) for 1 hour at room temperature.

  • Transfer the aliquots to PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath).

  • Centrifuge the lysates at high speed (e.g., 100,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant (soluble protein fraction).

  • Analyze the amount of soluble M3R in each sample using Western blotting or ELISA with a specific anti-M3R antibody.

  • Data Analysis: Quantify the band intensities or ELISA signal at each temperature for both the vehicle and this compound-treated samples. Plot the percentage of soluble protein relative to the lowest temperature against the heating temperature to generate melting curves. A rightward shift in the melting curve for the this compound-treated sample indicates target stabilization and therefore, engagement.

Disclaimer: These protocols provide a general framework. Optimization of specific parameters such as incubation times, concentrations, and antibodies is recommended for each experimental setup.

References

Benchmarking J-104129: A Comparative Analysis of Potency Against Novel M3 Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the potency of J-104129, a selective M3 muscarinic receptor antagonist, against a panel of recently developed novel M3 antagonists. The data presented is intended for researchers, scientists, and drug development professionals engaged in the exploration of muscarinic receptor pharmacology and the development of therapeutics for conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder (OAB).

This compound is a potent and highly selective antagonist for the M3 muscarinic receptor, exhibiting a 120-fold selectivity for M3 over M2 receptors.[1] This selectivity is a critical attribute, as antagonism of the M2 receptor is associated with undesirable cardiovascular side effects. This guide will benchmark the in vitro potency of this compound against several novel M3 antagonists, providing a clear comparison of their binding affinities.

Quantitative Potency Comparison

The following table summarizes the reported binding affinities (Ki values) of this compound and a selection of novel M3 muscarinic antagonists. Lower Ki values are indicative of higher binding affinity and potency.

CompoundM3 Receptor Ki (nM)M2 Receptor Ki (nM)M1 Receptor Ki (nM)Selectivity (M2/M3)
This compound 4.2 [1]490 [1]19117
Compound 8c<2>360>1400>180
Compound 8g<2>360>1400>180
6o (BS46)Low picomolar range-->100-fold (affinity)
Compound 1a0.16---
Compound 1b0.32---

Note: Data for novel antagonists is compiled from various sources. Direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The determination of antagonist potency is critical for the characterization of novel compounds. The following are detailed methodologies for two common in vitro assays used to assess the potency of M3 muscarinic antagonists.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the M3 receptor by competing with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled antagonist for the M3 muscarinic receptor.

Materials:

  • Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor.

  • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM MgCl2, pH 7.5.[2]

  • Unlabeled antagonist (e.g., this compound, novel compounds).

  • Atropine (for determination of non-specific binding).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: CHO cells expressing the human M3 receptor are harvested and homogenized. The cell homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer.[2]

  • Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of [3H]-NMS (typically near its Kd value), and varying concentrations of the unlabeled antagonist.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of [3H]-NMS (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: [35S]GTPγS Binding Assay

This assay measures the functional consequence of receptor activation by an agonist and its inhibition by an antagonist, providing a measure of the antagonist's potency in a cellular context.

Objective: To determine the potency of an antagonist to inhibit agonist-stimulated G-protein activation.

Materials:

  • Cell membranes from cells expressing the M3 muscarinic receptor.

  • [35S]GTPγS (a non-hydrolyzable GTP analog).

  • A muscarinic agonist (e.g., carbachol).

  • GDP (Guanosine diphosphate).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.

  • Unlabeled antagonist.

Procedure:

  • Membrane Preparation: Similar to the radioligand binding assay, prepare cell membranes expressing the M3 receptor.

  • Pre-incubation: Incubate the membranes with the antagonist at various concentrations.

  • Stimulation: Add a fixed concentration of the agonist (e.g., carbachol) to stimulate G-protein activation.

  • [35S]GTPγS Binding: Add [35S]GTPγS to the mixture. In the presence of an activated receptor, the Gα subunit releases GDP and binds GTP (or [35S]GTPγS).

  • Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Filtration: Stop the reaction and separate bound from free [35S]GTPγS by rapid filtration.

  • Quantification: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-stimulated [35S]GTPγS binding is determined to calculate the IC50 value.

Visualizing Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated.

M3_Signaling_Pathway cluster_cell Cell Membrane M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response Acetylcholine Acetylcholine (Agonist) Acetylcholine->M3R Binds & Activates Antagonist M3 Antagonist (e.g., this compound) Antagonist->M3R Binds & Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway.

Radioligand_Binding_Workflow A Prepare M3 Receptor Membranes B Incubate Membranes with [3H]-NMS & Antagonist A->B C Separate Bound & Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity C->D E Data Analysis (IC50 & Ki Determination) D->E Antagonist_Comparison cluster_potency Potency cluster_selectivity Selectivity (M2/M3) High_Potency High Potency (Low Ki) Low_Potency Low Potency (High Ki) High_Selectivity High Selectivity Low_Selectivity Low Selectivity J104129 This compound Novel_Antagonists Novel Antagonists

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.